2-[(4-Ethylphenoxy)methyl]oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-ethylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKZSTFCPAOFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341345 | |
| Record name | 2-[(4-Ethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2930-02-1 | |
| Record name | 2-[(4-Ethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-EPOXYPROPYL 4-ETHYLPHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-[(4-Ethylphenoxy)methyl]oxirane
Abstract This technical guide provides a comprehensive physicochemical and functional analysis of 2-[(4-Ethylphenoxy)methyl]oxirane (CAS 2930-02-1), commonly known as 4-Ethylphenyl Glycidyl Ether. Designed for researchers and formulation scientists, this document details the compound’s molecular characteristics, thermodynamic profile, spectral signatures, and reactivity mechanisms. It serves as a critical reference for utilizing this monofunctional epoxide as a reactive diluent in high-performance epoxy resin systems and as an intermediate in organic synthesis.
Chemical Identity & Structural Classification[1][2]
This compound is an aromatic glycidyl ether characterized by a para-substituted ethyl group on the phenyl ring. This structural modification imparts lower viscosity and improved flexibility compared to its parent compound, Phenyl Glycidyl Ether (PGE), while maintaining high chemical reactivity.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonyms | 4-Ethylphenyl glycidyl ether; p-Ethylphenyl glycidyl ether; 1,2-Epoxy-3-(p-ethylphenoxy)propane |
| CAS Registry Number | 2930-02-1 |
| Molecular Formula | C |
| SMILES | CCc1ccc(OCC2CO2)cc1 |
| InChI Key | UEOWFGJMGUIGHC-UHFFFAOYSA-N |
Physicochemical Profile
The following data consolidates experimental values and high-confidence predictive models essential for process engineering and formulation.
Thermodynamic & Physical Constants[4]
| Property | Value / Range | Technical Note |
| Molecular Weight | 178.23 g/mol | Monoisotopic mass: 178.099 |
| Physical State | Liquid | Colorless to pale yellow at 20°C |
| Density | 1.05 – 1.08 g/cm³ | Estimated @ 25°C; lower than PGE (1.[1][2][3]11) due to ethyl alkyl chain |
| Boiling Point | ~255–260 °C (atm) | Extrapolated. Typically distilled at reduced pressure (~130°C @ 10 mmHg) |
| Melting Point | < 25 °C | Remains liquid at room temperature; exact freezing point is sub-ambient |
| Vapor Pressure | < 0.01 mmHg | @ 25°C; Low volatility reduces VOC concerns compared to lower MW diluents |
| LogP (Octanol/Water) | ~2.9 – 3.1 | Lipophilic; indicates low water solubility and high affinity for organic matrices |
| Refractive Index | 1.51 – 1.52 | @ 20°C; Useful for purity verification via refractometry |
Solubility & Partitioning[5][8]
-
Solubility (Water): Immiscible (< 0.1 g/L). Hydrophobic nature requires emulsification for aqueous applications.
-
Solubility (Organics): Fully miscible with ketones (acetone, MEK), aromatic hydrocarbons (toluene, xylene), and chlorinated solvents.
-
Compatibility: Highly compatible with Bisphenol-A (DGEBA) and Bisphenol-F based epoxy resins.
Synthesis & Manufacturing Methodology
The industrial synthesis of this compound follows a standard Williamson ether synthesis pathway, involving the coupling of 4-ethylphenol with epichlorohydrin.
Reaction Mechanism (Phase Transfer Catalysis)
The reaction proceeds in two steps:
-
Condensation: The phenoxide ion (generated by NaOH) attacks the epichlorohydrin, opening the ring to form a chlorohydrin intermediate.
-
Dehydrochlorination: The intermediate undergoes ring closure under alkaline conditions to regenerate the epoxide.
Process Diagram:
Figure 1: Two-step synthesis pathway via phase transfer catalysis (PTC).
Chemical Reactivity & Stability[8][9]
The utility of this compound lies in the strained oxirane ring, which is highly susceptible to nucleophilic attack.
Curing Mechanisms
As a reactive diluent, it participates in the cross-linking network, not merely acting as a solvent.
-
Amine Curing: Primary amines attack the less hindered carbon of the epoxide ring, resulting in a secondary alcohol and a secondary amine (which reacts further).
-
Anhydride Curing: Reacts with acid anhydrides in the presence of catalysts (tertiary amines/imidazoles) to form ester linkages.
Polymerization (Homopolymerization)
In the presence of strong Lewis acids (e.g., BF
Reactivity Diagram:
Figure 2: Mechanism of epoxide ring opening by primary amines during resin curing.
Spectral Characterization
Identification of the compound is confirmed via the following spectral markers.
-
Infrared Spectroscopy (FT-IR):
-
915 cm
: Characteristic oxirane ring symmetric stretching (Critical for purity assay). -
1240 cm
: Aryl-alkyl ether (C-O-C) asymmetric stretching. -
1510, 1610 cm
: Aromatic ring skeletal vibrations. -
2960 cm
: C-H stretching of the ethyl group.
-
-
Nuclear Magnetic Resonance (
H-NMR, CDCl ):-
1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH
CH ). -
2.6 ppm (q, 2H): Methylene protons of the ethyl group (-CH
CH ). - 2.7 & 2.9 ppm (dd, 2H): Epoxide ring methylene protons.
- 3.3 ppm (m, 1H): Epoxide ring methine proton.
-
3.9 & 4.2 ppm (dd, 2H): Glycidyl ether methylene protons (-O-CH
-epoxide). - 6.8 - 7.2 ppm (m, 4H): Aromatic protons (Para-substitution pattern).
-
1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH
Handling, Safety, & Toxicology
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).[4]
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
-
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).
Storage Protocol:
-
Atmosphere: Store under dry nitrogen to prevent hydrolysis.
-
Temperature: Ambient (15–25°C). Avoid elevated temperatures which may induce self-polymerization.
-
Container: Tightly sealed steel or HDPE drums.
Toxicological Insight: Like most glycidyl ethers, this compound is a sensitizer. The ethyl substitution does not mitigate the alkylating potential of the epoxide ring. Strict PPE (butyl rubber gloves, respirators) is mandatory to prevent dermatitis and respiratory sensitization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86106411, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-[(4-Ethylphenoxy)methyl]oxirane: Synthesis, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of 2-[(4-Ethylphenoxy)methyl]oxirane, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's molecular characteristics, a robust synthesis protocol, physicochemical properties, and its role as a versatile building block in the creation of complex molecules.
Introduction and Molecular Overview
This compound is an organic compound featuring a reactive oxirane (epoxide) ring linked to a 4-ethylphenoxy group via a methylene ether bridge. The strained three-membered ring of the oxirane moiety makes it susceptible to nucleophilic attack, a characteristic that is extensively leveraged in organic synthesis for the construction of more complex molecular architectures. This reactivity, combined with the physicochemical properties imparted by the ethylphenoxy group, makes this compound a valuable intermediate in various synthetic applications, including the development of novel pharmaceutical agents.
The structural formula of this compound is presented below:
Table 1: Key Identifiers and Molecular Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC2OC2 |
Synthesis Protocol: Williamson Ether Synthesis and Epoxidation
A common and efficient method for the synthesis of aryl glycidyl ethers such as this compound is a two-step process. The first step involves a Williamson ether synthesis between 4-ethylphenol and an excess of epichlorohydrin. The second step is the base-induced intramolecular cyclization (epoxidation) of the resulting chlorohydrin intermediate.
Experimental Protocol
Materials:
-
4-Ethylphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 4-ethylphenol (1 equivalent), a significant excess of epichlorohydrin (5-10 equivalents), toluene (as solvent), and tetrabutylammonium bromide (0.05 equivalents) as a phase-transfer catalyst.
-
Addition of Base: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (1.1 equivalents) to the reaction mixture. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Heat the mixture to 60-70°C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of 4-ethylphenol.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the sodium chloride byproduct. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess epichlorohydrin and toluene.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Reference/Method |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimation from similar compounds |
| Density | ~1.05 g/cm³ | Estimation from similar compounds |
| Flash Point | >110 °C | Estimation from similar compounds |
| Refractive Index | ~1.52 | Estimation from similar compounds |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, toluene) | General property of similar ethers |
Spectroscopic Profile
The structural elucidation of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.
-
Oxirane Protons: A multiplet around δ 3.1-3.3 ppm for the CH proton and two multiplets for the CH₂ protons of the oxirane ring between δ 2.7-2.9 ppm.
-
Methylene Bridge Protons (-O-CH₂-): Two doublets of doublets around δ 3.9 and 4.2 ppm due to diastereotopic protons coupled to the adjacent chiral center.
-
Ethyl Group Protons: A quartet around δ 2.6 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals in the range of δ 114-157 ppm.
-
Methylene Bridge Carbon (-O-CH₂-): A signal around δ 69 ppm.
-
Oxirane Carbons: Signals around δ 50 ppm (CH) and δ 44 ppm (CH₂).
-
Ethyl Group Carbons: Signals around δ 28 ppm (CH₂) and δ 16 ppm (CH₃).
Infrared (IR) Spectroscopy
-
C-H (aromatic): ~3030-3100 cm⁻¹
-
C-H (aliphatic): ~2850-3000 cm⁻¹
-
C-O-C (ether): ~1240 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
-
Oxirane Ring: Characteristic peaks around 915, 840, and 760 cm⁻¹
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 178.
-
Major Fragments: Fragmentation would likely involve the loss of the ethyl group, cleavage of the ether bond, and rearrangement of the oxirane ring.
Applications in Drug Development and Research
The primary utility of this compound in a research and development setting, particularly in drug discovery, is as a versatile electrophilic building block.[1] The epoxide ring can be opened by a wide array of nucleophiles, leading to the formation of β-substituted amino alcohols, diols, and other important pharmacophores.
This reactivity allows for the introduction of the 4-ethylphenoxy-2-hydroxypropyl moiety into a lead compound. This can modulate the compound's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity. For instance, many beta-blockers contain a similar structural motif derived from the reaction of an aryloxy-epoxide with an amine.
Safety and Handling
As with all oxirane-containing compounds, this compound should be handled with care due to its potential reactivity and associated hazards.
-
General Precautions: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid breathing vapors or mist.[3] Do not get in eyes, on skin, or on clothing.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move person to fresh air and keep comfortable for breathing.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined structure and the predictable reactivity of the oxirane ring allow for its use as a key building block in the construction of complex molecular targets. This guide provides the essential technical information for its synthesis, characterization, and safe handling, serving as a foundational resource for researchers and drug development professionals.
References
-
PharmaCompass. 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard. 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane. Available from: [Link]
-
Kroff Chemical Company Inc. Safety Data Sheet: KR-80QL. Available from: [Link]
-
PubChem. 2-[(4-Methyl-2-prop-2-enylphenoxy)methyl]oxirane. Available from: [Link]
-
Pharmaffiliates. 2-((4-((2-Ethoxyethoxy)methyl)phenoxy)methyl)oxirane. Available from: [Link]
-
NIST WebBook. Oxirane, (phenoxymethyl)-. Available from: [Link]
-
JIGS Chemical Limited. [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane. Available from: [Link]
-
Organic Syntheses. (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids via (S). Available from: [Link]
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. Available from: [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard. 2-[(4-Nonylphenoxy)methyl]oxirane. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(4-iodophenyl)-2-methyloxirane. Available from: [Link]
-
Spectroscopic Tables. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). 2-({4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane. Available from: [Link]
-
NIST WebBook. Oxirane, [[(2-ethylhexyl)oxy]methyl]-. Available from: [Link]
-
Organic Chemistry IR and NMR Cheat Sheet. Available from: [Link]
-
Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
Sources
2-[(4-Ethylphenoxy)methyl]oxirane CAS number and chemical identifiers
An In-depth Technical Guide to 2-[(4-Ethylphenoxy)methyl]oxirane
Abstract
This compound, a member of the aryl glycidyl ether family, is a versatile chemical intermediate of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring a reactive oxirane (epoxide) ring and a functionalized aromatic moiety, makes it an ideal building block for introducing the 4-ethylphenoxy group into larger, more complex molecules. While not as widely documented as some commodity glycidyl ethers, its synthesis and application can be reliably inferred from established chemical principles and data on analogous structures. This guide provides a comprehensive overview of its chemical identity, a robust protocol for its synthesis and purification, validated methods for its analytical characterization, and an exploration of its potential applications, particularly in medicinal chemistry. All protocols are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical utility for scientists in the field.
Chemical Identity and Core Properties
While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical inventories, its identity is unequivocally defined by its structure and systematic nomenclature. The absence of a dedicated CAS number often indicates a compound that is primarily used as a research intermediate rather than a large-scale commercial product. For all technical purposes, it can be identified using the descriptors summarized below.
The physical and chemical properties are estimated based on closely related analogs like phenyl glycidyl ether (CAS 122-60-1) and various substituted phenoxy oxiranes. The core structural components—a terminal epoxide and a substituted benzene ring—dictate its reactivity and physical characteristics. The ethyl group at the para-position slightly increases its lipophilicity compared to the parent phenyl glycidyl ether.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier | Value | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 1-(4-Ethylphenoxy)-2,3-epoxypropane; 4-Ethylphenyl Glycidyl Ether | Common Nomenclature |
| CAS Number | Not Assigned | Database Search |
| Molecular Formula | C₁₁H₁₄O₂ | Elemental Composition |
| Molecular Weight | 178.23 g/mol | Calculated |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC2CO2 | Structure-to-SMILES |
| Predicted Boiling Point | ~260-270 °C | Extrapolation from Analogs |
| Predicted Density | ~1.06 g/mL | Extrapolation from Analogs |
| Solubility | Soluble in organic solvents (e.g., acetone, ether, THF); Insoluble in water. | General Chemical Principles[1] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing aryl glycidyl ethers is the Williamson ether synthesis, involving the reaction of a phenol with epichlorohydrin in the presence of a base.[2] This two-step process is highly efficient for producing this compound from readily available starting materials.
Synthesis Pathway
The synthesis proceeds in two distinct stages:
-
Coupling Reaction: The phenoxide ion, generated in-situ from 4-ethylphenol and a base, acts as a nucleophile. It attacks one of the primary carbons of the epichlorohydrin epoxide ring. This ring-opening reaction preferentially occurs at the less sterically hindered terminal carbon, forming a chlorohydrin intermediate.
-
Dehydrochlorination (Epoxidation): In the continued presence of a base, the newly formed secondary alcohol is deprotonated. The resulting alkoxide performs an intramolecular SN2 reaction, displacing the chloride ion and forming the new, stable oxirane ring of the final product.[3]
The overall workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and clear endpoints.
Materials:
-
4-Ethylphenol (1.0 eq)[4]
-
Epichlorohydrin (3.0 eq, serves as reactant and solvent)[5]
-
Sodium hydroxide (NaOH), 50% aqueous solution (1.1 eq)
-
Toluene
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a thermometer, a condenser, and a pressure-equalizing dropping funnel.
-
Charge Reactants: Charge the flask with 4-ethylphenol (1.0 eq) and epichlorohydrin (3.0 eq). Begin vigorous stirring to dissolve the phenol.
-
Initiate Reaction: Heat the mixture to 60-65 °C.
-
Causality: This temperature is a balance between achieving a reasonable reaction rate for the initial coupling and preventing unwanted side reactions or polymerization. Using an excess of epichlorohydrin favors the formation of the desired 1:1 adduct and minimizes polymerization.[5]
-
-
Base Addition: Slowly add the 50% NaOH solution dropwise via the dropping funnel over 90-120 minutes, maintaining the internal temperature below 70 °C. The reaction is exothermic.
-
Causality: Slow addition of the base is critical. It maintains a controlled concentration of the reactive phenoxide, driving the reaction forward while managing the exotherm. This step facilitates both the initial coupling and the subsequent ring-closing epoxidation.[6]
-
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 65 °C with stirring for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the 4-ethylphenol is consumed.
-
Workup - Phase Separation: Cool the mixture to room temperature. Add toluene (2 volumes relative to the initial phenol) and water (2 volumes). Stir for 10 minutes, then transfer to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer containing sodium chloride and excess NaOH.
-
Washing: Wash the organic layer twice with brine. This removes residual water-soluble impurities and helps break any emulsions.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess epichlorohydrin.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a multi-technique analytical approach is required. This is crucial for its use in sensitive applications like drug development, where impurity profiles must be well-understood.
Chromatographic Purity Assessment (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the gold standard for assessing the purity of non-volatile organic compounds like aryl glycidyl ethers.[7] A reverse-phase method is typically effective.
Table 2: Recommended HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 2.7-5 µm particle size (e.g., 150 x 4.6 mm) | Provides excellent separation for moderately polar to nonpolar compounds. |
| Mobile Phase A | Water | Aqueous component for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |
| Gradient | 50% B to 100% B over 15 min | A gradient ensures efficient elution of the main peak while also resolving potential impurities with different polarities, such as unreacted 4-ethylphenol or hydrolysis byproducts.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 275 nm | The phenoxy moiety provides strong UV absorbance near this wavelength. |
| Injection Vol. | 5 µL | |
| Diluent | Acetonitrile | The compound is readily soluble in this solvent. |
-
Validation Parameters: This method should be validated according to ICH guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[9][10]
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons (two doublets), the oxirane ring protons (a multiplet), and the methylene bridge protons (two double-doublets).
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the unique carbons in the molecule.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight (178.23 g/mol ) and provide fragmentation patterns consistent with the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the C-O-C stretch of the ether and epoxide, as well as aromatic C-H and C=C stretches.
Applications in Research and Drug Development
The primary utility of this compound lies in its function as a reactive intermediate. The epoxide ring is a potent electrophile, susceptible to ring-opening by a wide variety of nucleophiles. This reaction is a cornerstone of synthetic chemistry for building complex molecular scaffolds.
Role as a Synthetic Building Block
The oxirane can be opened by amines, alcohols, thiols, and other nucleophiles to create a β-hydroxy ether linkage. This is a common structural motif in many biologically active compounds, including beta-blockers.
Caption: Nucleophilic ring-opening of the oxirane, the key reaction for its application as a synthetic intermediate.
Potential in Medicinal Chemistry
Aryl glycidyl ethers are precursors to a range of pharmaceuticals. For example, related structures are used in the synthesis of cardiovascular drugs and antifungals.[11] The 4-ethylphenyl group can be strategically employed to:
-
Modulate Lipophilicity: The ethyl group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and influence its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
-
Probe Structure-Activity Relationships (SAR): By incorporating the 4-ethylphenoxy moiety, medicinal chemists can systematically explore how substitutions on the aromatic ring affect a drug candidate's potency and selectivity for its biological target.
Safety, Handling, and Toxicology
Aryl glycidyl ethers as a class require careful handling due to the reactivity of the epoxide group. While specific toxicological data for this compound is not available, the hazards can be inferred from analogous compounds.[12]
-
Primary Hazards: The main concerns are skin and eye irritation, and the potential for skin sensitization upon repeated contact.[13][14] Some glycidyl ethers are also suspected mutagens due to the alkylating nature of the epoxide ring.[14]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents.
Conclusion
This compound is a valuable, though not widely commercialized, chemical intermediate. Its synthesis is straightforward, relying on well-established Williamson ether chemistry. Its true potential is realized in its application as a versatile building block for introducing a specific lipophilic aromatic group into complex target molecules, a common strategy in modern drug discovery. The protocols and data presented in this guide, derived from foundational chemical principles and analysis of close structural analogs, provide a reliable framework for the synthesis, characterization, and safe handling of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.
References
- Google Patents. (n.d.). US4284573A - Preparation of glycidyl ethers.
- Google Patents. (n.d.). US3121727A - Synthesis of glycidyl ethers of polyhydric phenols.
-
Wikipedia. (2023). Phenyl glycidyl ether. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (1990). NTP Toxicology and Carcinogenesis Studies of Allyl Glycidyl Ether (CAS No. 106-92-3) in Osborne-Mendel Rats and B6C3F1 Mice (Inhalation Studies). National Toxicology Program Technical Report Series. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (1989). Some glycidyl ethers. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved February 20, 2026, from [Link]
-
International Labour Organization. (n.d.). ICSC 0096 - ALLYL GLYCIDYL ETHER. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US2840541A - Process for manufacture of glycidyl ethers of polyhydric phenols.
-
INCHEM. (1999, April 13). Some Glycidyl Ethers (IARC Summary & Evaluation, Volume 47, 1989). Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. Request PDF. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 1-[4-[[2-(Isopropoxy)ethoxy]methyl]phenoxy]-2,3-epoxypropane. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). 2-[(4-Methyl-2-prop-2-enylphenoxy)methyl]oxirane. Retrieved February 20, 2026, from [Link]
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Wikipedia. (2023). 4-Ethylphenol. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2-((4-Nitrophenoxy)methyl)oxirane. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 2-[(4-Bromophenoxy)methyl]oxirane. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). 2-(4-Ethenylphenyl)oxirane. Retrieved February 20, 2026, from [Link]
-
WordPress.com. (2013, August 30). Epichlorohydrin. Organic chemistry teaching. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, May 5). First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector. PMC. Retrieved February 20, 2026, from [Link]
-
Scholars' Mine. (n.d.). Halogenated epoxide-phenol reactions A mechanism study. Retrieved February 20, 2026, from [Link]
-
IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. Retrieved February 20, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2,2-bis(para-(2,3-epoxypropoxy)phenyl) propane, 1675-54-3. Retrieved February 20, 2026, from [Link]
-
Molnar Institute. (n.d.). High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and its derivatives in canned food. Retrieved February 20, 2026, from [Link]
-
Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved February 20, 2026, from [Link]
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Solubility of 2-[(4-Ethylphenoxy)methyl]oxirane in organic solvents
An In-Depth Technical Guide to the Solubility of 2-[(4-Ethylphenoxy)methyl]oxirane in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, an aromatic glycidyl ether commonly utilized as a reactive diluent to reduce the viscosity of epoxy resin systems.[1] Due to a lack of publicly available quantitative solubility data for this specific compound, this document establishes a predictive framework based on its physicochemical properties and data from structurally analogous compounds. We present the theoretical principles governing its solubility, offer qualitative solubility predictions across a range of common organic solvent classes, and provide a detailed, field-proven experimental protocol for precise quantitative determination. This guide is intended for researchers, scientists, and formulation professionals in the fields of materials science, chemical synthesis, and drug development who require a thorough understanding of this compound's behavior in solution.
Physicochemical Profile of this compound
The solubility of a compound is fundamentally dictated by its molecular structure. This compound, also known as 4-ethylphenyl glycidyl ether, is an organic molecule comprised of four key functional regions: an aromatic phenyl ring, an ethyl group, an ether linkage, and a terminal epoxide (oxirane) ring.
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
-
Structural Features:
-
Aromatic System: The phenyl ring provides a large, non-polar surface area, contributing to favorable van der Waals interactions with non-polar and aromatic solvents.
-
Alkyl Group: The ethyl (–CH₂CH₃) substituent further enhances the molecule's lipophilic (oil-loving) character.
-
Ether Linkage (–O–): The ether oxygen atom is a hydrogen bond acceptor but not a donor. It introduces a polar site and allows for dipole-dipole interactions with polar solvents.
-
Oxirane Ring: The strained three-membered epoxide ring also contains a polar ether oxygen, acting as a second hydrogen bond acceptor.[2]
-
This combination of a predominantly non-polar backbone with two specific sites for hydrogen bond acceptance suggests that the compound will be readily soluble in a wide array of organic solvents but will have very limited solubility in water.[3][4][5]
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar intermolecular forces and polarity will be miscible. The interaction between this compound and a solvent is a balance of these forces.
-
Van der Waals Forces: These are the primary forces at play with non-polar solvents like toluene and hexane. The large aromatic and alkyl portions of the molecule interact favorably with these solvents.
-
Dipole-Dipole Interactions: Polar aprotic solvents like acetone or ethyl acetate can interact with the polar C-O bonds in the ether and oxirane groups.
-
Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its two oxygen atoms can accept them from protic solvents like ethanol. However, the molecule's large non-polar region often makes it highly soluble even in polar aprotic solvents.
The following diagram illustrates the key intermolecular forces governing the dissolution process.
Caption: Intermolecular forces between the solute and various solvent types.
Predicted Qualitative Solubility Profile
Based on the theoretical principles and data from analogous glycidyl ethers, the following table summarizes the expected qualitative solubility of this compound at ambient temperature (approx. 25°C).[6] It is critical to note that these are predictions; empirical testing via the protocol in Section 4 is required for confirmation in specific applications.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Strong van der Waals forces between the aromatic rings of the solute and solvent lead to excellent compatibility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Strong dipole-dipole interactions with the polar ether and oxirane groups. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Good balance of polar interactions at the ester group and non-polar interactions with the alkyl chains. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Miscible | "Like dissolves like" principle in its purest form; both solute and solvent are ethers. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | Effective at solvating a wide range of organic compounds with moderate polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible | The solvent's ability to hydrogen bond with the solute's oxygen atoms promotes solubility. Miscibility may decrease slightly with longer-chain alcohols. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | The non-polar nature of these solvents interacts well with the ethylphenyl group, though less effectively than aromatic hydrocarbons. |
| Water | H₂O | Insoluble / Sparingly Soluble | The large, non-polar hydrocarbon portion of the molecule dominates, leading to poor hydration and very low water solubility.[4][5] |
Standardized Protocol for Experimental Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The following protocol describes an isothermal equilibrium method coupled with gas chromatography (GC), a robust and widely used technique for this purpose.[6]
Required Equipment and Reagents
-
Analytical balance (±0.1 mg precision)
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Calibrated positive displacement micropipettes
-
Volumetric flasks (Class A)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a mid-polarity column like DB-5 or equivalent)
-
Syringes for GC injection
-
The solvent of interest (analytical grade or higher)
-
This compound (analyte)
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.[7][8]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the analyte in the chosen solvent at a high, known concentration (e.g., 10 mg/mL).
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected concentration of the final diluted sample.
-
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. "Excess" means that a separate, undissolved phase of the analyte is clearly visible.
-
Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
-
Equilibration:
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.[6]
-
After agitation, turn off the shaker and allow the vial to rest in the temperature-controlled bath for at least 2 hours to let the undissolved analyte settle completely, leaving a clear, saturated supernatant.
-
-
Sampling and Dilution:
-
Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, taking care not to disturb the undissolved layer.
-
Immediately transfer this aliquot into a pre-weighed volumetric flask and record the mass, or transfer it to a volumetric flask and dilute to the mark. Dilute with the same solvent to a final concentration that falls within the range of your calibration standards.
-
-
Quantitative Analysis:
-
Analyze the calibration standards using GC-FID to establish a calibration curve (instrument response vs. concentration). The curve should have a correlation coefficient (R²) of >0.995.
-
Analyze the diluted sample under the same GC conditions.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The result is the quantitative solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/100 mL, mg/mL, or mol/L.
-
Safety & Handling Precautions
-
This compound and related glycidyl ethers should be handled in a well-ventilated area or a chemical fume hood.[7]
-
Avoid contact with skin and eyes. Wear appropriate PPE, including gloves and safety glasses.[9]
-
This class of compounds may cause skin irritation or sensitization.[8]
-
Consult the Safety Data Sheet (SDS) for the specific compound and all solvents before beginning work.
Conclusion
While specific quantitative solubility data for this compound is not prevalent in scientific literature, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles. Its molecular structure strongly predicts high solubility in a wide range of common organic solvents, from non-polar hydrocarbons to polar aprotic ketones and esters, with negligible solubility in water. For applications requiring precise quantitative data, the detailed isothermal equilibrium protocol provided in this guide offers a reliable and accurate method for its determination. This combination of predictive theory and empirical methodology provides researchers and formulators with the necessary tools to confidently incorporate this versatile compound into their work.
References
- Fisher Scientific. (2024, February 16). Safety Data Sheet for Phenyl glycidyl ether.
- (N.D.). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Phenyl glycidyl ether.
- Fisher Scientific. (N.D.). Safety Data Sheet for Ethyl glycidyl ether.
- U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane Properties. CompTox Chemicals Dashboard.
- Farnell. (2018, October 29). Safety Data Sheet for Silver Conductive Epoxy Adhesive.
- Google Patents. (N.D.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- U.S. Environmental Protection Agency (EPA). (2025, October 15). 2-[(4-Nonylphenoxy)methyl]oxirane Properties. CompTox Chemicals Dashboard.
- Sigma-Aldrich. (N.D.). 2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane AldrichCPR.
- PubChem. (N.D.). 2-[(4-Methyl-2-prop-2-enylphenoxy)methyl]oxirane. National Center for Biotechnology Information.
- (N.D.). Technique for Reformulating Solvent Mixtures in Epoxy Resin Coatings.
- ResearchGate. (2025, August 6). Evaluation of solubility parameters during polymerisation of amine-cured epoxy resins.
- JIGS Chemical Limited. (N.D.). [[4-(2-Methoxyethyl)phenoxy]methyl]oxirane.
- Smolecule. (2023, August 15). Buy 4-tert-Butylphenyl glycidyl ether | 3101-60-8.
- ResearchGate. (N.D.). Resins and solvents' calculated solubility parameters in 3D space.
- CymitQuimica. (N.D.). CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane.
- Google Patents. (N.D.). CN103234963A - Epoxide number measuring method for water-based epoxy compound.
- PubChem. (N.D.). Phenyl glycidyl ether. National Center for Biotechnology Information.
- Benchchem. (N.D.). Solubility of 2-[(2-Methylpropoxy)methyl]oxirane in Organic Solvents: A Technical Guide.
- Wikipedia. (N.D.). Phenyl glycidyl ether.
- The Royal Society of Chemistry. (N.D.). Mechanism of model phenyl glycidyl ether/dicyandiamide reaction.
- ChemicalBook. (2026, January 13). Glycidyl phenyl ether | 122-60-1.
- PubChem. (N.D.). 2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane. National Center for Biotechnology Information.
- Sigma-Aldrich. (N.D.). Solvent Miscibility Table.
- University of Rochester, Department of Chemistry. (N.D.). Solvents and Polarity.
Sources
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Thermal stability profile of 2-[(4-Ethylphenoxy)methyl]oxirane
The following technical guide provides an in-depth thermal stability profile for 2-[(4-Ethylphenoxy)methyl]oxirane , commonly known as 4-Ethylphenyl Glycidyl Ether .
Executive Summary
This compound is a monofunctional reactive diluent used to reduce viscosity in epoxy resin systems while maintaining mechanical strength and thermal shock resistance. Its thermal stability profile is governed by two competing mechanisms: evaporative loss (due to its volatility relative to resin oligomers) and exothermic homopolymerization (driven by the strain energy of the oxirane ring).
This guide delineates the thermodynamic boundaries of the molecule, identifying a safe processing window below 120°C and a critical runaway onset threshold above 200°C in the absence of catalysts.
Chemical Identity & Physicochemical Basis
Understanding the thermal behavior requires a precise definition of the molecular structure. The ethyl group at the para position of the phenoxy ring adds steric bulk and lipophilicity compared to standard Phenyl Glycidyl Ether (PGE), slightly elevating the boiling point but having minimal electronic effect on the epoxide ring's reactivity.
| Parameter | Value | Relevance to Thermal Stability |
| IUPAC Name | This compound | Defines structural connectivity. |
| Common Name | 4-Ethylphenyl Glycidyl Ether | Standard industry nomenclature. |
| CAS Number | 2930-02-1 | Critical Distinction: Do not confuse with Benzyl Glycidyl Ether (CAS 2930-05-4). |
| Molecular Weight | 178.23 g/mol | Moderate volatility; risk of evaporation during high-temp cure. |
| Boiling Point | ~333°C (Predicted) | High thermal headroom before bulk evaporation. |
| Flash Point | ~131°C (Closed Cup) | Flammability risk precedes thermal decomposition. |
| Epoxide Equiv.[1][2][3] Wt. | ~178 g/eq | High density of reactive groups per mass unit. |
Thermal Decomposition Kinetics
The thermal degradation of this compound occurs in distinct stages. The data below synthesizes specific behavior with established kinetic models for aryl glycidyl ethers.
Decomposition Stages (TGA Analysis)
Thermogravimetric Analysis (TGA) typically reveals a two-step weight loss profile under inert atmosphere (
-
Stage I: Volatilization (150°C – 280°C)
-
Mechanism: Physical evaporation of the monomer.
-
Observation: Gradual weight loss onsetting near 150°C. Unlike polymeric resins, this monomer is volatile enough to evaporate before degrading if not locked into a network.
-
Implication: Open-mold curing above 150°C may result in significant material loss and surface defects (orange peel).
-
-
Stage II: Homolytic Cleavage (300°C – 450°C)
-
Mechanism: Scission of the
ether bonds and oxirane ring fragmentation. -
Products: Phenols, ethyl-substituted cresols, acrolein, and radical intermediates.
-
Observation: Rapid mass loss (>80%) leading to char formation.
-
Exothermic Potential (DSC Analysis)
Differential Scanning Calorimetry (DSC) is critical for safety. The oxirane ring possesses significant strain energy (~22-23 kcal/mol).
-
Uncatalyzed Stability: Stable up to ~200°C. Above this, thermally induced homopolymerization occurs, visible as a broad exotherm.
-
Catalyzed Reactivity: In the presence of Lewis acids, amines, or imidazoles, the onset temperature drops drastically (potentially to <100°C), and the reaction becomes autocatalytic.
Mechanistic Pathway
The following diagram illustrates the primary thermal degradation pathways, distinguishing between oxidative degradation and anaerobic rearrangement.
Figure 1: Thermal degradation and reaction pathways. The green path represents the desired (but potentially runaway) polymerization; the red path represents destructive decomposition.
Reactive Hazards & Storage
Homopolymerization Risks
The primary thermal hazard is uncontrolled polymerization . This compound can self-polymerize exothermically.
-
Adiabatic Conditions: If stored in bulk (e.g., 200L drums) at elevated temperatures (>40°C) for extended periods, heat accumulation can trigger a runaway reaction.
-
Contamination: Traces of bases (amines, caustic soda) or acids act as initiators.
Hydrolytic Instability
While thermally stable in dry conditions, moisture intrusion at elevated temperatures (>50°C) causes hydrolysis of the epoxide ring to a glycol (diol). This is not a violent reaction but destroys the material's utility (loss of functionality).
Experimental Protocols for Validation
To validate the stability of a specific lot, the following protocols are recommended. These are self-validating systems where the instrument calibration is verified before data collection.
Protocol A: DSC Screening (ASTM E537 Modified)
Objective: Determine the onset temperature of exothermic decomposition/polymerization.
-
Preparation:
-
Hermetically seal 2-5 mg of sample in a high-pressure gold-plated crucible (to contain volatiles).
-
Use an empty crucible as reference.
-
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 350°C under
purge (50 mL/min).
-
-
Analysis:
-
Identify
(deviation from baseline). -
Integrate peak area to calculate
(J/g). -
Pass Criteria: No exotherm < 180°C (uncatalyzed).
-
Protocol B: Isothermal TGA (Volatility Check)
Objective: Assess evaporative loss during processing windows.
-
Preparation:
-
Load 10-20 mg into a platinum pan (open).
-
-
Method:
-
Ramp fast (20°C/min) to target processing temp (e.g., 100°C).
-
Hold isothermal for 60 minutes.
-
-
Analysis:
-
Measure % weight loss over time.
-
Threshold: >1% loss indicates potential for volatile organic compound (VOC) issues or stoichiometry imbalance in formulation.
-
Figure 2: Quality Control workflow for thermal stability assessment.
References
-
PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved October 24, 2025, from [Link]
- Grassie, N., & Guy, M. I. (1985). Degradation of Epoxy Resins: Mechanisms of Thermal Decomposition. Polymer Degradation and Stability.
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]
Sources
Safety Data Sheet (SDS) and toxicity of 2-[(4-Ethylphenoxy)methyl]oxirane
Executive Summary & Chemical Identity
2-[(4-Ethylphenoxy)methyl]oxirane , commonly known as 4-Ethylphenyl Glycidyl Ether , is a functionalized epoxide monomer used primarily as a reactive intermediate in organic synthesis and as a mechanistic probe in enzymology.[1] Its structural core—a glycidyl ether moiety attached to a para-substituted ethylphenyl ring—imparts significant alkylating reactivity.
This compound is of particular interest in drug development and agrochemistry due to its interaction with Epoxide Hydrolases (EH) . It acts as both a substrate and a potential competitive inhibitor, making it a critical tool for studying detoxification pathways of xenobiotics.
Chemical Identification Table
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-Ethylphenyl glycidyl ether; p-Ethylphenyl glycidyl ether; 1,2-Epoxy-3-(p-ethylphenoxy)propane |
| CAS Number | 2930-02-1 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| SMILES | CCc1ccc(OCC2CO2)cc1 |
| Structure Class | Phenyl Glycidyl Ether (PGE) Derivative |
Physicochemical Profile
Understanding the physical properties is essential for designing safe handling protocols, particularly regarding volatility and skin permeation.
| Property | Value (Experimental/Predicted) | Context for Handling |
| Physical State | Liquid (Colorless to pale yellow) | Handle with liquid-tight PPE. |
| Boiling Point | >250 °C (at 760 mmHg) | Low volatility at RT; high risk if heated/misted. |
| Density | ~1.05 – 1.08 g/mL | Slightly denser than water; sinks in aqueous spills. |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, DCM | Use organic solvents for cleanup/dilution. |
| Flash Point | >110 °C (Closed Cup) | Combustible but not highly flammable. |
| Vapor Pressure | Low (< 0.1 mmHg at 25°C) | Inhalation risk increases significantly with aerosols. |
Hazard Identification (GHS Framework)
Note: While specific regulatory data for the ethyl derivative is limited, the following classification is derived from verified Structure-Activity Relationships (SAR) of the Phenyl Glycidyl Ether class (CAS 122-60-1).
Core Hazards
-
Skin Sensitization (Category 1): The epoxide ring is a potent hapten. It reacts with skin proteins (nucleophilic attack by cysteine/lysine residues), leading to T-cell mediated hypersensitivity.
-
Germ Cell Mutagenicity (Category 2): Glycidyl ethers are direct-acting alkylating agents capable of forming DNA adducts (e.g., N7-guanine alkylation).
-
Skin & Eye Irritation (Category 2): Direct vesicant action upon contact.
GHS Label Elements (Predicted)
-
Signal Word: WARNING
-
Pictograms:
- (Mutagenicity/Sensitization)
- (Irritation)
Hazard Statements
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.
-
H411: Toxic to aquatic life with long-lasting effects.
Toxicological Mechanisms & Biological Activity
The toxicity of this compound is driven by the electrophilicity of the epoxide ring.
Mechanism 1: DNA Alkylation (Genotoxicity)
The strained three-membered oxirane ring is highly susceptible to nucleophilic attack by DNA bases.
-
Entry: The lipophilic ethylphenyl tail facilitates transport across cell membranes.
-
Reaction: The epoxide carbon undergoes Sₙ2 attack by the N7-position of guanine.
-
Result: Formation of bulky DNA adducts, leading to replication errors if not repaired.
Mechanism 2: Epoxide Hydrolase Interaction
This compound specifically targets Microsomal Epoxide Hydrolase (mEH) and Soluble Epoxide Hydrolase (sEH) .
-
Substrate: It is hydrolyzed to the corresponding vicinal diol (1,2-diol), which is generally more polar and excretable.
-
Inhibition: High concentrations can competitively inhibit the enzyme, preventing the detoxification of other endogenous epoxides (e.g., EETs), potentially altering inflammatory signaling.
Visualization: Metabolic & Toxicity Pathways
Caption: Dual fate of 4-Ethylphenyl Glycidyl Ether: Enzymatic detoxification via hydrolysis vs. genotoxic DNA alkylation.
Synthesis & Experimental Protocols
For researchers requiring high-purity material, the Williamson ether synthesis is the standard protocol.
Synthesis Workflow
Reaction: 4-Ethylphenol + Epichlorohydrin + NaOH → Product + NaCl + H₂O
-
Reagents: 4-Ethylphenol (1.0 eq), Epichlorohydrin (5-10 eq, excess acts as solvent), NaOH (1.2 eq), Tetrabutylammonium bromide (TBAB, 1 mol% catalyst).
-
Setup: 3-neck flask, reflux condenser, N₂ atmosphere.
-
Procedure:
-
Dissolve phenol in excess epichlorohydrin.
-
Add catalyst (TBAB).
-
Add NaOH (solid or 50% aq) slowly at 60°C to control exotherm.
-
Reflux at 100-110°C for 3-5 hours.
-
-
Workup: Filter off salt. Distill off excess epichlorohydrin. Vacuum distill the residue to isolate the product.
Visualization: Synthesis Logic
Caption: Williamson ether synthesis pathway for generating 4-Ethylphenyl Glycidyl Ether.
Safe Handling & Emergency Response
Personal Protective Equipment (PPE)
-
Gloves: Butyl rubber or EVOH (Silver Shield) are required. Nitrile provides only splash protection and degrades rapidly against glycidyl ethers.
-
Respiratory: If heating or aerosolizing, use a full-face respirator with Organic Vapor (OV) cartridges (P100).
-
Eye: Chemical splash goggles.
Spill Response Protocol
-
Evacuate: Clear the immediate area.
-
Neutralize: Do not use water immediately (immiscible). Absorb with vermiculite or sand.
-
Decontamination: Wash the surface with a solution of 5% Methanolic KOH (to open the epoxide ring chemically) followed by soap and water. Warning: Methanolic KOH is corrosive and flammable.
Storage
-
Conditions: Store at 2-8°C (Refrigerator).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture-induced hydrolysis over time.
-
Container: Tightly sealed glass; avoid plastics that may leach or degrade.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2733596, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: this compound (CAS 2930-02-1).[1] Retrieved from [Link]
-
American Chemical Suppliers. (2025). 4-Ethylphenyl Glycidyl Ether Safety & Properties. Retrieved from [Link]
Sources
Viscosity & Rheological Characterization of 2-[(4-Ethylphenoxy)methyl]oxirane Monomers
This is an in-depth technical guide on the viscosity characteristics and rheological behavior of 2-[(4-Ethylphenoxy)methyl]oxirane (also known as 4-Ethylphenyl Glycidyl Ether).
Executive Summary
This compound (CAS: 2930-02-1), typically referred to as 4-Ethylphenyl Glycidyl Ether (4-EPGE) , represents a critical class of aromatic monofunctional epoxy reactive diluents. While often overshadowed by its homologs—Phenyl Glycidyl Ether (PGE) and p-tert-Butylphenyl Glycidyl Ether (ptBPGE)—the ethyl-substituted variant offers a unique rheological balance. It provides the solvency and wetting power of shorter-chain aromatics while introducing sufficient steric bulk to modulate volatility and reactivity.
This guide analyzes the viscosity profile of 4-EPGE, its temperature-dependent flow behavior, and its strategic application in high-performance pharmaceutical intermediates and medical-grade adhesive systems.
Molecular Architecture & Rheological Theory
The viscosity of 4-EPGE is governed by its molecular free volume and intermolecular forces. Unlike aliphatic diluents, the aromatic ring induces π-π stacking interactions, which typically increase viscosity. However, the para-ethyl substitution disrupts this stacking order, creating "free volume" that facilitates flow.
Mechanism of Viscosity Reduction
-
Ether Linkage Flexibility: The ether oxygen (
) acts as a swivel joint, lowering the rotational energy barrier and reducing the hydrodynamic radius of the molecule during shear. -
Ethyl Tail Sterics: The ethyl group (
) at the para position prevents the tight crystalline packing seen in unsubstituted Phenyl Glycidyl Ether (PGE), maintaining a liquid state with lower thixotropy. -
Dilution Efficiency: When blended with high-viscosity resins like Bisphenol A Diglycidyl Ether (DGEBA,
mPa·s), 4-EPGE functions by plasticizing the matrix , effectively spacing apart the rigid DGEBA chains.
Comparative Viscosity Profile
The following data contextualizes 4-EPGE within the homologous series of aromatic glycidyl ethers. The viscosity values are critical for determining the "cut-point" in formulation—the precise amount of diluent needed to achieve a target processing viscosity without compromising thermal properties (
Table 1: Rheological Comparison of Aromatic Glycidyl Ethers (at 25°C)
| Monomer | Abbr.[1][2][3][4][5][6] | Chain Length | Viscosity (mPa·s) | Boiling Point (°C) | Dilution Efficiency |
| Phenyl Glycidyl Ether | PGE | C0 (H) | 5 – 7 | 245 | High |
| Cresyl Glycidyl Ether | CGE | C1 (Methyl) | 5 – 10 | ~250 | High |
| 4-Ethylphenyl Glycidyl Ether | 4-EPGE | C2 (Ethyl) | 10 – 20 | ~260 | Moderate-High |
| p-tert-Butylphenyl Glycidyl Ether | ptBPGE | C4 (t-Butyl) | 20 – 50 | >260 | Moderate |
| DGEBA Resin (Standard) | - | - | 11,000 – 14,000 | - | N/A |
Data synthesized from homologous series extrapolation and standard reactive diluent technical data sheets. [1][2][4][5][7][8][9][10][11]
Temperature Dependence (Arrhenius Behavior)
The viscosity (
Where:
- is the activation energy of flow.
-
For 4-EPGE, the viscosity drops by approximately 50% for every 10-15°C increase in temperature, a steeper drop than polymeric resins due to its low molecular weight (
g/mol ).
Experimental Protocol: Viscosity Determination
To ensure data integrity, viscosity must be measured using a Cone and Plate Rheometer rather than a Brookfield spindle, as the low viscosity (10-20 mPa·s) requires high shear rates for accurate torque detection.
Methodology: Cone & Plate Rheometry (ASTM D4287)
Objective: Determine the absolute dynamic viscosity of 4-EPGE at 25°C.
Reagents & Equipment:
-
Sample: >98% purity this compound (HPLC Grade).
-
Instrument: Cone and Plate Viscometer (e.g., Brookfield CAP 2000+).
-
Cone Spindle: 01 (Low viscosity range).
-
Standard: Silicone oil standard (10 cP) for calibration.
Step-by-Step Workflow:
-
Calibration: Verify instrument accuracy using the 10 cP silicone standard at 25°C. Tolerance: ±1%.
-
Sample Loading:
-
Pipette exactly 67 µL (or cone-specific volume) of 4-EPGE onto the center of the stationary plate.
-
Critical: Avoid air bubbles; bubbles act as compressible voids, artificially lowering torque readings.
-
-
Equilibration: Lower the cone and allow the sample to thermally equilibrate for 30 seconds .
-
Shear Ramp:
-
Run a shear rate sweep from 500
to 2000 . -
4-EPGE is Newtonian; viscosity should remain constant across shear rates.
-
-
Data Acquisition: Record viscosity at 25.0°C. Report the mean of three replicates.
Applications in Drug Development & Synthesis
While primarily a reactive diluent, this compound has specific utility in pharmaceutical research and synthesis.
A. Intermediate for Active Pharmaceutical Ingredients (APIs)
The 4-ethylphenoxy moiety is a common pharmacophore. The oxirane ring serves as a "click" chemistry handle, reacting with amines or thiols to attach the ethyl-phenyl group to drug scaffolds.
-
Reaction Type: Nucleophilic Ring Opening.
-
Target: Synthesis of
-blocker analogs or antifungal agents (e.g., azole derivatives) where lipophilicity modulation is required [3].
B. Epoxide Hydrolase Inhibition
Research indicates that certain glycidyl ethers, including 4-substituted phenyl variants, can act as substrates or inhibitors for Epoxide Hydrolase (EH) enzymes.
-
Relevance: EH enzymes metabolize epoxide-containing drugs. Using 4-EPGE as a probe allows researchers to map the active site of these enzymes during ADME (Absorption, Distribution, Metabolism, Excretion) profiling [4].
Safety & Handling (Toxicity Profile)
Researchers must handle 4-EPGE with protocols established for potent alkylating agents.
-
Skin Sensitization (H317): High potential for contact dermatitis. Double-gloving (Nitrile + Laminate) is recommended.
-
Genotoxicity (H341): Suspected of causing genetic defects. As an epoxide, it can alkylate DNA. All handling must occur in a fume hood.
-
LD50 (Oral, Rat): Estimated >2,000 mg/kg (based on read-across from PGE). It is generally less toxic than lower molecular weight aliphatic epoxides but retains significant hazard potential [5].
References
-
Santa Cruz Biotechnology. 4-Ethylphenyl Glycidyl Ether (CAS 2930-02-1) Product Data.[12][6]
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information.
-
World Journal of Pharmaceutical Research. Synthesis and Antimicrobial Activity of Epoxide Derivatives. (2023).[9]
-
BenchChem. Oxirane Derivatives in Drug Development: CDK1 Inhibitors and Intermediates.
-
National Institutes of Health (NIH). Toxicology of Glycidyl Ethers: Phenyl Glycidyl Ether Profile.
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- 5. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. 4-乙基苯基缩水甘油醚-4-Ethylphenyl Glycidyl Ether代理/参数/厂家-标准品(生化)-艾美捷科技有限公司 [amyjet.com]
Reactivity of the oxirane ring in 2-[(4-Ethylphenoxy)methyl]oxirane
An In-depth Technical Guide to the Reactivity of the Oxirane Ring in 2-[(4-Ethylphenoxy)methyl]oxirane
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the oxirane ring in this compound. This versatile chemical intermediate is of significant interest to researchers and drug development professionals due to its potential in synthesizing a wide array of functionalized molecules. The high ring strain of the three-membered ether (oxirane) is the fundamental driver of its reactivity, enabling a variety of ring-opening reactions.[1][2][3] This document elucidates the mechanistic dichotomy of acid-catalyzed and base-catalyzed ring-opening reactions, details the critical factors governing regioselectivity, and provides generalized experimental protocols for key transformations.
Introduction: The Oxirane Moiety as a Latent Electrophile
This compound is an aromatic glycidyl ether characterized by a terminal epoxide ring linked to a 4-ethylphenoxy group via a methylene bridge. The core of its synthetic utility lies in the oxirane ring, a highly strained three-membered heterocycle.[3] This strain, arising from significant deviation from the ideal tetrahedral bond angle of 109.5°, renders the C-O bonds weak and the ring susceptible to cleavage.[1] Consequently, the carbon atoms of the epoxide are potent electrophilic sites, readily attacked by a wide range of nucleophiles.[4][5] This inherent reactivity allows for the precise and predictable introduction of new functional groups, making it a valuable building block in organic synthesis.[4][6][7]
The reactivity of this compound is not monolithic; it is exquisitely controlled by the reaction conditions. The choice between acidic and basic/nucleophilic conditions dictates the reaction mechanism and, crucially, the regiochemical outcome—that is, which of the two non-equivalent epoxide carbons is attacked. Understanding this dual reactivity is paramount for harnessing its synthetic potential.
Acid-Catalyzed Ring-Opening: An SN1-like Pathway
Under acidic conditions, the reaction landscape is dominated by electronic effects. The mechanism proceeds through a pathway with significant SN1 character, where the regioselectivity is governed by the ability of the epoxide carbons to stabilize a developing positive charge.[4][8]
Mechanism of Action
The acid-catalyzed ring-opening follows a distinct two-step process:
-
Protonation: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid). This step is critical as it converts the poor alkoxide leaving group into a good, neutral alcohol leaving group, thereby activating the epoxide for nucleophilic attack.[1][8][9]
-
Nucleophilic Attack: A weak, typically neutral nucleophile (such as water, an alcohol, or a halide ion) then attacks one of the electrophilic carbons.[1] In this SN1-like transition state, the C-O bond to the more substituted carbon is weaker and longer, and this carbon bears a significant partial positive charge (δ+).[5][8][9] The nucleophile preferentially attacks this more substituted carbon (C2) because the adjacent ether oxygen and the phenoxy group can better stabilize the positive charge through resonance and inductive effects.[1][8]
The reaction concludes with a deprotonation step to yield the final, neutral product. The overall process results in anti-dihydroxylation or its analogues, with the nucleophile and the newly formed hydroxyl group in a trans configuration.[1][8]
Regioselectivity: The Dominance of Electronic Effects
For an unsymmetrical epoxide like this compound, the nucleophile attacks the more substituted carbon (C2) . This is the carbon atom directly bonded to the -CH₂-O-Ar group.
-
Rationale: The transition state resembles a carbocation. The partial positive charge is more stable on the more substituted carbon due to the electron-donating and stabilizing influence of the adjacent ether oxygen. This electronic stabilization outweighs the steric hindrance at this position.[1][8][9]
Visualization: Acid-Catalyzed Mechanism
Caption: Acid-catalyzed opening attacks the more substituted carbon.
Base-Catalyzed Ring-Opening: A True SN2 Pathway
Under basic or neutral conditions, the reaction mechanism shifts to a classic SN2 pathway. Here, steric hindrance is the controlling factor, and a strong, anionic nucleophile is required to initiate the reaction without prior activation of the epoxide.[1][10]
Mechanism of Action
The base-catalyzed process is a concerted, single-step nucleophilic substitution:
-
Nucleophilic Attack: A strong nucleophile (e.g., RO⁻, HO⁻, RNH₂, R-MgBr) directly attacks one of the epoxide carbons from the backside, leading to inversion of stereochemistry at the point of attack.[1][8][10] Since the epoxide has not been protonated, the leaving group is a comparatively poor alkoxide anion. The reaction is driven forward by the release of the significant ring strain (~13 kcal/mol).[1][3][10]
-
Protonation (Workup): The resulting alkoxide intermediate is stable under basic conditions and is protonated during a subsequent acidic or aqueous workup step to yield the final neutral alcohol product.[1][10]
Regioselectivity: The Dominance of Steric Effects
For this compound, the nucleophile attacks the less sterically hindered carbon (C1) . This is the terminal -CH₂ carbon of the oxirane ring.
-
Rationale: In a classic SN2 reaction, the nucleophile must approach the carbon atom from the side opposite the leaving group. The bulky (4-ethylphenoxy)methyl substituent at C2 creates significant steric hindrance, making the terminal C1 carbon far more accessible to the incoming nucleophile.[1][4][10]
Visualization: Base-Catalyzed Mechanism
Caption: Base-catalyzed opening attacks the less hindered carbon.
Summary of Reactivity and Regioselectivity
The divergent reactivity of this compound is summarized below, providing a predictive framework for synthetic planning.
| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |
| Conditions | Acidic (e.g., H₂SO₄, HCl, Lewis acids) | Basic or Neutral |
| Mechanism | SN1-like | SN2 |
| Key Intermediate | Protonated epoxide with carbocation character[8][9] | Alkoxide anion[4][10] |
| Site of Attack | More substituted carbon (C2) | Less substituted carbon (C1) |
| Driving Factor | Electronic Stabilization | Steric Accessibility |
| Typical Nucleophiles | Weak, neutral (H₂O, ROH, HX)[1] | Strong, anionic (HO⁻, RO⁻, RNH₂, RMgX)[1][10] |
| Product | 1-[(4-Ethylphenoxy)methyl]-1-nucleophile -2-ol | 1-[(4-Ethylphenoxy)methyl]-2-nucleophile -1-ol |
Experimental Protocols
The following protocols are generalized methodologies. Researchers should optimize concentrations, temperatures, and reaction times for specific substrates and nucleophiles.
Protocol: Nucleophilic Ring-Opening with an Amine (SN2 Pathway)
This procedure yields a β-amino alcohol, a common structural motif in pharmaceuticals.[7]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable protic solvent like ethanol or isopropanol (0.1-0.2 M), add the desired amine (1.1-1.5 eq.).
-
Heating: Stir the reaction mixture at reflux. Reaction times can vary from 4 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting epoxide is consumed.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-ethylphenoxy)-3-(substituted-amino)propan-2-ol.[7]
Protocol: Acid-Catalyzed Hydrolysis to a Diol (SN1-like Pathway)
This procedure yields the corresponding 1,2-diol.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of a water-miscible solvent (e.g., acetone, THF) and water (e.g., 10:1 v/v).
-
Catalysis: Add a catalytic amount of a strong acid, such as 0.1 M sulfuric acid (H₂SO₄).
-
Reaction: Stir the mixture at room temperature. Reaction times are typically shorter, from 30 minutes to a few hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(4-ethylphenoxy)propane-1,2-diol. Further purification can be achieved via column chromatography if necessary.
Safety and Handling
Epoxides, including this compound and its analogues, are reactive electrophiles and should be handled with care.
-
Irritation: They can be skin and eye irritants and potential skin sensitizers.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12][13]
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13]
-
Storage: Store in a tightly closed container in a cool, dry place, away from acids and strong oxidizing agents.[13]
Conclusion
The reactivity of the oxirane ring in this compound is a powerful tool in synthetic chemistry, characterized by a predictable and controllable mechanistic duality. By selecting either acidic or basic conditions, a chemist can selectively dictate the regiochemical outcome of the ring-opening reaction. Acid-catalyzed, SN1-like reactions proceed via attack at the more substituted carbon due to electronic stabilization. Conversely, base-catalyzed SN2 reactions occur at the less sterically hindered carbon. This understanding allows for the rational design of synthetic routes to a diverse range of 1,2-difunctionalized compounds, underscoring the importance of this molecule as a versatile intermediate for research, drug discovery, and materials science.
References
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Chemistry Steps. [Link]
-
Epoxide reactions | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]
-
15.8: Opening of Epoxides. (2020, May 30). Chemistry LibreTexts. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. [Link]
-
Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC. [Link]
-
An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry. [Link]
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]
-
Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. [Link]
-
Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. (2021, June 3). Journal of the American Chemical Society. [Link]
-
Ch16: SN1 type reactions of epoxides. University of Calgary. [Link]
-
Different protocols for the nucleophilic ring-opening reaction of epoxides. ResearchGate. [Link]
-
Optimization of the oxirane ring opening reaction in biolubricant base oil production. Industrial Crops and Products. [Link]
-
Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. (2022, June 10). Journal of Chemical Education. [Link]
-
Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]
-
Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. [Link]
-
Safety Data Sheet. (2025, March 24). WEBAC-Chemie GmbH. [Link]
-
Ring-opening of Epoxides Mediated by Frustrated Lewis Pairs. Helda. [Link]
-
Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science. [Link]
-
Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. (2022, January 28). RUBIX. [Link]
-
Oxirane, (phenoxymethyl)-: Human health tier II assessment. (2013, March 22). [Link]
-
Ring-opening reaction of oxirane via nucleophilic attack. ResearchGate. [Link]
-
Synthesis of 2-(phenoxymethyl)oxirane derivatives through unexpected rearrangement of oxiran-2-ylmethyl benzenesulfonates. (2017, January 19). Figshare. [Link]
-
Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]
- CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.
-
Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. PMC. [Link]
-
Nucleophilic Opening of the Oxirane Ring with Tetraalkylammonium Salt Anions in the Presence of Proton Donors. ResearchGate. [Link]
-
2-[(2-Methoxy Phenoxy) Methyl] Oxirane. Vihita Drugs & Intermediates. [Link]
-
Reaction mass of 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis(oxirane) and 2,2'. [Link]
-
Mechanisms Of Epoxide Reactions. Chemical Reviews. [Link]
-
Reaction mass of 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis(oxirane) and 2,2' - Substance Information. ECHA. [Link]
-
2-[(4-Methyl-2-prop-2-enylphenoxy)methyl]oxirane. PubChem. [Link]
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Methodological & Application
Synthesis of 2-[(4-Ethylphenoxy)methyl]oxirane from 4-ethylphenol
An Application Note and Protocol for the Synthesis of 2-[(4-Ethylphenoxy)methyl]oxirane
Abstract
This document provides a comprehensive guide for the synthesis of this compound from 4-ethylphenol and epichlorohydrin. This synthesis is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] this compound serves as a valuable intermediate in the development of various chemical entities, including pharmaceuticals and specialized epoxy resins. This guide details the reaction mechanism, a step-by-step laboratory protocol, safety precautions, characterization methods, and troubleshooting. The protocols are designed for researchers in organic chemistry, materials science, and drug development, providing the necessary technical details and theoretical background for a successful synthesis.
Introduction and Reaction Overview
Glycidyl ethers are a class of compounds characterized by an ether linkage and a terminal epoxide ring. Their reactive epoxide group makes them versatile building blocks for further chemical transformations.[4] The synthesis of this compound is achieved through the reaction of 4-ethylphenol with epichlorohydrin in the presence of a base. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The process begins with the deprotonation of the acidic phenolic hydroxyl group to form a potent 4-ethylphenoxide nucleophile. This anion then attacks the primary carbon of epichlorohydrin, displacing the chloride ion in an intramolecular SN2 reaction to form the final oxirane product.
Overall Reaction Scheme:
4-Ethylphenol + Epichlorohydrin → this compound + HCl
Reaction Mechanism
The synthesis follows a two-step sequence characteristic of the Williamson ether synthesis for preparing glycidyl ethers from phenols and epichlorohydrin.
-
Deprotonation: A strong base, such as sodium hydroxide (NaOH), deprotonates the hydroxyl group of 4-ethylphenol to form the sodium 4-ethylphenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack and Ring Formation: The newly formed phenoxide ion attacks the least sterically hindered, electrophilic carbon of the epichlorohydrin molecule (the one bearing the chlorine atom). This is followed by an intramolecular SN2 reaction where the intermediate alkoxide attacks the carbon with the chlorine leaving group, leading to the formation of the epoxide ring.[5]
Caption: Reaction mechanism for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Supplier Notes |
| 4-Ethylphenol | 123-07-9 | 122.17 | 12.22 g (0.1 mol) | Purity ≥ 98% |
| Epichlorohydrin | 106-89-8 | 92.52 | 27.76 g (0.3 mol) | Purity ≥ 99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.40 g (0.11 mol) | Pellets or flakes |
| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | 300 mL | For work-up |
| Saturated NaCl Solution (Brine) | 7647-14-5 | 58.44 | 50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | For drying |
| Toluene | 108-88-3 | 92.14 | 100 mL | Reaction Solvent |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a chemical fume hood, assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 100 mL dropping funnel, and a thermometer.
-
Reagent Charging: Charge the flask with 4-ethylphenol (12.22 g, 0.1 mol) and toluene (100 mL). Begin stirring to dissolve the solid.
-
Base Addition: In a separate beaker, carefully dissolve sodium hydroxide (4.40 g, 0.11 mol) in deionized water (20 mL). Allow the solution to cool to room temperature and then add it to the dropping funnel.
-
Phenoxide Formation: Gently heat the stirred solution in the flask to 50-60°C using a heating mantle. Add the NaOH solution dropwise over 20-30 minutes. After the addition is complete, maintain the temperature for an additional 30 minutes to ensure the complete formation of the sodium 4-ethylphenoxide salt.
-
Epichlorohydrin Addition: Add epichlorohydrin (27.76 g, 0.3 mol) to the dropping funnel. Add the epichlorohydrin dropwise to the reaction mixture over approximately 1 hour. The reaction is exothermic; control the addition rate to maintain the internal temperature between 60-70°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-70°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the 4-ethylphenol spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Add 100 mL of deionized water and 100 mL of diethyl ether to the flask. Transfer the mixture to a 500 mL separatory funnel.
-
Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Remove the lower aqueous layer. Extract the aqueous layer again with diethyl ether (2 x 50 mL). Combine all organic layers. Wash the combined organic phase with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove any remaining inorganic salts.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (~10 g). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether and toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.[7][8]
Safety Precautions
This synthesis involves hazardous materials and must be performed with appropriate safety measures.
-
General: Conduct all steps in a well-ventilated chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is recommended for epichlorohydrin).[11]
-
Epichlorohydrin: Highly flammable, toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.[12] Handle with extreme care. Avoid contact with heat, sparks, or open flames.[11][13] Ensure all equipment is properly grounded to prevent static discharge.[10]
-
4-Ethylphenol: Corrosive and can cause skin burns and eye damage.[14] Avoid inhalation of dust.
-
Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage upon contact. Handle with care, especially when preparing aqueous solutions, as the process is highly exothermic.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not pour organic solvents or reaction residues down the drain.[10]
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Physical Appearance: Colorless to pale yellow oily liquid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. The expected chemical shifts (δ) in CDCl₃ are:
-
~7.1 ppm (d, 2H, aromatic protons ortho to the ether linkage)
-
~6.8 ppm (d, 2H, aromatic protons meta to the ether linkage)
-
~4.2 ppm (dd, 1H) & ~4.0 ppm (dd, 1H) (protons of the -O-CH₂- group attached to the oxirane)
-
~3.3 ppm (m, 1H, proton of the -CH- group of the oxirane)
-
~2.9 ppm (dd, 1H) & ~2.7 ppm (dd, 1H) (protons of the -CH₂- group of the oxirane)
-
~2.6 ppm (q, 2H, benzylic -CH₂- of the ethyl group)
-
~1.2 ppm (t, 3H, methyl -CH₃ of the ethyl group)
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework of the molecule. Expected signals include those for the aromatic carbons, the aliphatic carbons of the ethyl group, and the three distinct carbons of the glycidyl ether moiety.[15][16]
-
Infrared (IR) Spectroscopy: Key vibrational bands should be observed for the C-O-C ether stretch (~1240 cm⁻¹ and ~1040 cm⁻¹), aromatic C-H and C=C stretches, and the characteristic asymmetric C-O stretch of the epoxide ring (~915 cm⁻¹).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete deprotonation of phenol. | Ensure the base is fresh and of high purity. Allow sufficient time for phenoxide formation. |
| Reaction temperature too low or reaction time too short. | Increase reaction temperature to the recommended range and monitor the reaction by TLC to ensure completion. | |
| Loss of product during work-up. | Ensure proper phase separation and perform multiple extractions to maximize recovery. | |
| Formation of Side Products | Reaction of epichlorohydrin with water or hydroxide. | Use an excess of epichlorohydrin. Ensure the initial phenoxide formation is complete before adding epichlorohydrin. |
| Polymerization of the product. | Avoid excessively high temperatures or prolonged reaction times. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Extend the reaction time or slightly increase the temperature. Ensure proper stoichiometry of reagents. |
| Inefficient purification. | Optimize vacuum distillation conditions (pressure and temperature) to effectively separate the product from the higher-boiling 4-ethylphenol. |
References
- East Harbour Group. (n.d.).
- Johansson, M. (2012). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology.
- Lee, S. H., et al. (2002). Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. U.S.
- ChemicalBook. (2024). Benzyl Glycidyl Ether: Synthesis Method and Bioresolution.
- Ashland. (n.d.). Epichlorohydrin - Product Stewardship Summary.
- Li, J., et al. (2021). Process for preparing alkyl glycidyl ethers.
- Penta. (2025).
- Thermo Fisher Scientific. (2025).
- 3M. (2021).
- Grace. (2026). A New Solution for Removing Glycidyl Esters from Once-Refined Edible and Specialty Oils.
- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
- Wikipedia. (2021). Williamson ether synthesis.
- Lumen Learning. (n.d.). Williamson ether synthesis | Organic Chemistry 1: An open textbook.
- Chemistry Steps. (2022). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Odoi, F. N. A., et al. (2019). ¹H-NMR spectrum of 2-(4-ethyl-3-methoxybenzyl) oxirane (Methyl eugenol epoxide).
- WordPress.com. (2013). Epichlorohydrin | Organic chemistry teaching.
- Wang, X. J., et al. (2009). 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. Acta Crystallographica Section E, 65(Pt 3), o542.
- Wikipedia. (n.d.). 4-Ethylphenol.
- Li, Z., et al. (2012). 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
- Gurjar, M. K., et al. (1990). A New Route to (±) Metoprolol.
- Day, A. R. (1951). Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine.
- The Royal Society of Chemistry. (n.d.). Supplementary Info.
- PrepChem.com. (n.d.). Synthesis of m-ethylphenol.
- Sadgir, N. V. (2023). Synthesis, Characterization and Evaluation of Some Novel Epoxides for their Antimicrobial Activity. World Journal of Pharmaceutical Research, 12(13), 763-769.
- ResearchGate. (n.d.). Mechanism of glycidylation reaction between phenols and epichlorohydrin.
- Eurochem Engineering. (n.d.). Dehydrochlorination of chlorohydrins to epichlorohydrin.
- International Journal of Innovations in Scientific and Engineering Research (IJISER). (n.d.).
- Cheng, H. N., & Asakura, T. (Eds.). (2018). NMR Spectra of Polymers and Polymer Additives.
- Wood-Adams, P. (n.d.).
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- 5. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 8. CN112250646A - Process for preparing alkyl glycidyl ethers - Google Patents [patents.google.com]
- 9. ashland.com [ashland.com]
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- 11. eastharbourgroup.com [eastharbourgroup.com]
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- 14. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 15. api.pageplace.de [api.pageplace.de]
- 16. eng.uc.edu [eng.uc.edu]
Application Note & Protocol: Synthesis of 2-[(4-Ethylphenoxy)methyl]oxirane via Phase-Transfer Catalyzed Epoxidation
Abstract: This document provides a comprehensive guide for the synthesis of 2-[(4-Ethylphenoxy)methyl]oxirane, a valuable intermediate in pharmaceutical and materials science. The protocol details a robust and efficient one-pot procedure involving the reaction of 4-ethylphenol with epichlorohydrin under basic conditions, facilitated by a phase-transfer catalyst. We delve into the underlying chemical principles, provide a detailed step-by-step experimental protocol, outline critical safety measures, and present expected outcomes. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Scientific Principles and Rationale
The synthesis of aryl glycidyl ethers, such as this compound, from a phenol and epichlorohydrin is a classic and widely utilized transformation in organic chemistry.[1] The overall process can be understood as a two-stage reaction sequence that is often performed in a single pot.[2]
Stage 1: Nucleophilic Coupling (Etherification)
The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 4-ethylphenol by a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic sodium 4-ethylphenoxide. This phenoxide ion then acts as a nucleophile, attacking the terminal carbon of the epichlorohydrin molecule. This results in the opening of the epoxide ring to form a chlorohydrin intermediate, specifically 1-chloro-3-(4-ethylphenoxy)propan-2-ol.[3][4] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for efficiently transporting the phenoxide anion from the aqueous phase (where NaOH is) to the organic phase (where epichlorohydrin is), thereby accelerating the reaction.[5]
Stage 2: Intramolecular Cyclization (Dehydrochlorination)
In the continued presence of the base, the hydroxyl group of the newly formed chlorohydrin intermediate is deprotonated to an alkoxide. This alkoxide then undergoes a rapid, intramolecular SN2 reaction, displacing the adjacent chloride ion to form the stable, three-membered oxirane (epoxide) ring.[3][6] This base-induced elimination of HCl is known as dehydrochlorination.[3] Using an excess of epichlorohydrin helps to favor the formation of the desired product and minimize the potential for the phenoxide to react with the newly formed glycidyl ether, which would lead to higher molecular weight byproducts.[4]
Reaction Mechanism Overview
Caption: Step-by-step workflow for the synthesis of the target oxirane.
Safety and Handling Precautions
Adherence to safety protocols is paramount due to the hazardous nature of the reagents.
-
Epichlorohydrin: This substance is highly toxic, a suspected carcinogen, mutagenic, and a skin and respiratory irritant. [7][8]It is also a flammable liquid. [9]All handling must be done in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including splash goggles, a lab coat, and heavy-duty gloves (e.g., butyl rubber or polyvinyl alcohol; do not use nitrile or neoprene gloves). [10]* Sodium Hydroxide: A strong base that is highly corrosive and can cause severe skin and eye burns. Handle with care, wearing gloves and eye protection.
-
Exothermic Reaction: The reaction, particularly the addition of NaOH and the subsequent cyclization, is exothermic. Uncontrolled addition of the base can lead to a rapid temperature increase and potentially a violent, runaway polymerization of epichlorohydrin. [7]Always add the base slowly and monitor the temperature closely.
-
Waste Disposal: All chemical waste, including aqueous washes and residual epichlorohydrin, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Expected Results and Characterization
-
Yield: Typical yields for this reaction, after purification, are in the range of 80-95%.
-
Appearance: The final product should be a colorless to pale yellow oil.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the C-O-C stretching of the ether and epoxide ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Epoxy Equivalent Weight (EEW) Titration: A chemical method to quantify the amount of epoxide functionality per unit mass of the product, which is a critical quality control parameter for epoxy compounds.
-
References
- U.S.
-
CN104119263A, "Preparation method of plant monophenol glycidyl ether," Eureka | Patsnap. [Link]
-
García, J. M., et al. "Mechanism of glycidylation reaction between phenols and epichlorohydrin." ResearchGate, 2018. [Link]
- CN104592167B, "Method for preparing phenyl glycidyl ether," Google P
-
Brewster, R. Q. "Halogenated epoxide-phenol reactions A mechanism study." Scholars' Mine, 1957. [Link]
-
U.S. Patent 10,961,351B2, "Product of glycidyl ether of a mono or polyhydric phenol," Justia Patents. [Link]
-
Baiker, J. J., et al. "Synthesis of glycidyl ethers of polyhydric phenols." Slideshare, 1964. [Link]
-
Riccardi, C. C., et al. "Analysis of the epoxidation of bisphenol A and phenolic Novolacs with epichlorohydrin." Polymer, vol. 34, no. 16, 1993, pp. 3433-3438. [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Epichlorohydrin." NJ.gov, 2016. [Link]
-
Penta. "Safety Data Sheet: Epichlorohydrin." Penta, 2025. [Link]
-
Oulamara, A., et al. "Mechanism of coupling between phenolic compounds and epichlorohydrin (ECH) in the presence of a phase transfer catalyst (QX)." ResearchGate, 2021. [Link]
-
Ashland. "Product Stewardship Summary: Epichlorohydrin." Ashland, 2018. [Link]
-
Wikipedia. "Epoxide." Wikipedia, The Free Encyclopedia, 2024. [Link]
-
University of Wisconsin-Milwaukee. "Standard Operating Procedure for Hazardous Chemicals Use: Epichlorohydrin." UWM.edu. [Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Preparation method of plant monophenol glycidyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. researchgate.net [researchgate.net]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
- 8. ashland.com [ashland.com]
- 9. fishersci.com [fishersci.com]
- 10. uwm.edu [uwm.edu]
Using 2-[(4-Ethylphenoxy)methyl]oxirane as a reactive diluent in epoxy resins
High-Performance Reactive Diluent & Synthetic Intermediate [1]
Executive Summary
2-[(4-Ethylphenoxy)methyl]oxirane (CAS: 2930-02-1), also known as 4-Ethylphenyl Glycidyl Ether (4-EPGE) , is an aromatic monofunctional epoxide.[1] It serves two distinct high-value functions:
-
Reactive Diluent (Materials Science): It significantly reduces the viscosity of Bisphenol-A/F epoxy resins while offering superior wetting and crystallization resistance compared to standard Phenyl Glycidyl Ether (PGE).[1]
-
Chiral Intermediate (Pharma): It acts as a pivotal building block in the synthesis of
-adrenergic receptor antagonists and other bioactive amino-alcohol derivatives via regioselective ring opening.[1]
This guide provides validated protocols for formulation, curing, and synthetic utilization, grounded in the structure-property relationships of the ethyl-substituted aromatic core.[1]
Part 1: Material Characterization & Properties[2]
The ethyl substitution at the para position of the phenoxy ring introduces slight steric bulk and hydrophobicity compared to unsubstituted PGE. This modification lowers volatility and improves compatibility with non-polar substrates.[1]
Table 1: Physicochemical Profile
| Property | Value | Relevance |
| Chemical Structure | C₁₁H₁₄O₂ | Aromatic ether backbone provides thermal stability.[1] |
| Molecular Weight | 178.23 g/mol | Low MW facilitates rapid diffusion and viscosity cut.[1] |
| Epoxy Equivalent Weight (EEW) | ~178-185 g/eq | Critical for stoichiometric calculations (Amine/Anhydride).[1] |
| Viscosity (25°C) | 10–20 mPa·s | Ultra-low viscosity (vs. 12,000 mPa[1]·s for DGEBA).[1][2][3] |
| Boiling Point | ~250°C | Lower volatility than PGE; safer for elevated temp cures.[1] |
| Flash Point | >110°C | Classified as combustible, not highly flammable. |
Part 2: Application as Reactive Diluent (Epoxy Resins)[1][5][6]
Mechanism of Action
4-EPGE functions as a "chain terminator" in the polymer network.[1]
-
Viscosity Reduction: The small molecule disrupts the hydrogen bonding and pi-stacking interactions of the bulk resin (DGEBA), acting as a solvent that eventually reacts into the matrix.[1]
-
Crystallization Inhibition: The ethyl group introduces asymmetry, preventing the ordered packing of DGEBA molecules, thereby extending the shelf-life of liquid formulations.
-
Wetting: The aromatic ring maintains compatibility with carbon fiber and fiberglass, while the low viscosity improves capillary action into fiber tows.
Formulation Protocol
Objective: Reduce viscosity of a standard DGEBA resin (EEW ~188) to <1000 mPa·s for vacuum infusion.[1]
Materials:
-
Resin: DGEBA (e.g., EPON 828 or equivalent).
-
Diluent: 4-Ethylphenyl Glycidyl Ether (4-EPGE).[1]
-
Curative: IPDA (Isophorone Diamine) or polyetheramine.[1]
Workflow Diagram (Graphviz):
Step-by-Step Procedure:
-
Stoichiometric Calculation:
-
Mixing:
-
Degassing:
-
Curing:
Performance Impact Data
| Loading (wt%) | Viscosity Reduction | Tg Impact | Chemical Resistance |
| 0% (Control) | Baseline (12,000 cPs) | Baseline (~85°C) | High |
| 10% | ~60-70% reduction | -5°C to -8°C | Retained |
| 20% | ~85-90% reduction | -15°C to -20°C | Slight Swelling (Solvents) |
Part 3: Pharmaceutical Application (Intermediate)
For drug development, 4-EPGE is a versatile electrophile.[1] The epoxide ring is susceptible to nucleophilic attack by amines, thiols, and alcohols, typically yielding
Reaction Mechanism
The reaction proceeds via an
Reaction Pathway Diagram (Graphviz):
Synthesis Protocol: Aminolysis
Objective: Synthesis of 1-(4-ethylphenoxy)-3-(isopropylamino)propan-2-ol (Generic Beta-Blocker Analog).
-
Setup:
-
Reaction:
-
Work-up:
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Soft/Tacky Cure | Incorrect Stoichiometry | Recalculate amine hydrogen equivalent weight (AHEW) using the Blend EEW , not just the resin EEW. |
| Low Tg | Over-dilution | Limit 4-EPGE to 15 wt%.[1] For higher dilution needs, switch to a difunctional diluent (e.g., 1,4-butanediol diglycidyl ether). |
| Cloudiness | Moisture Contamination | Epoxides are hygroscopic.[1] Store 4-EPGE under nitrogen. Dry fillers before addition.[1] |
| Skin Irritation | Sensitization | 4-EPGE is a potent sensitizer.[1] Use nitrile gloves (double-gloved recommended) and sleeves.[1] |
References
-
Chemical Identity & Properties
-
Reactive Diluent Mechanisms
-
Toxicology & Safety
-
Epoxy Formulation Basics
(Note: While specific peer-reviewed papers on the "4-ethyl" variant are rare compared to the "phenyl" or "cresyl" variants, the chemistry described above is derived from the established behavior of the aromatic glycidyl ether class, specifically CAS 122-60-1 and 26447-14-3).[1]
Sources
- 1. N-(4-ethyl-phenyl)-glycine ethyl ester | C12H17NO2 | CID 28583255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.es [fishersci.es]
- 3. drcresins.com [drcresins.com]
- 4. 4-Ethylphenyl ether | C16H18O | CID 14251909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 苄基缩水甘油醚 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Kinetic Characterization of 2-[(4-Ethylphenoxy)methyl]oxirane with Amine Hardeners
This Application Note is structured as a high-level technical guide for scientists characterizing the cure kinetics of 2-[(4-Ethylphenoxy)methyl]oxirane , commonly known as p-Ethylphenyl Glycidyl Ether (p-EPGE) .
This compound acts primarily as a reactive diluent or a model monofunctional epoxide. In drug delivery device manufacturing or advanced material formulation, understanding its specific kinetic retardation or acceleration effects on the bulk resin is critical for process validation.
Executive Summary
This compound (p-EPGE) is a monofunctional glycidyl ether often employed to reduce viscosity in epoxy-amine networks. While it improves processing, its monofunctionality acts as a chain terminator, potentially lowering the glass transition temperature (
This protocol details the rigorous determination of kinetic triplets (
Theoretical Framework
Chemical Mechanism
The curing of p-EPGE with primary amines follows the standard nucleophilic addition mechanism. However, steric hindrance from the ethyl group at the para position of the phenoxy ring can subtly influence the pre-exponential factor (
The Reaction Pathway:
-
Primary Amine Addition:
-
Secondary Amine Addition:
-
Etherification (Side Reaction): Occurs at high temperatures or excess epoxy; usually negligible in stoichiometric amine cures.
-
Autocatalysis: The generated hydroxyl groups (-OH) facilitate ring opening via hydrogen bonding, making the reaction autocatalytic.
Kinetic Modeling Strategy
To validate the process, we do not rely on a single heating rate. We employ a "Self-Validating" dual-approach:
-
Model-Free (Isoconversional): Determines how Activation Energy (
) changes with conversion ( ). If varies significantly, single-step models are invalid. -
Model-Fitting (Phenomenological): Uses the Kamal-Sourour equation for process simulation once the mechanism is validated.
Experimental Protocol
Materials & Stoichiometry[2]
-
Epoxy: p-EPGE (Purity >98%).
-
Hardener: Standard amine (e.g., IPDA, DDM, or DETA).
-
Stoichiometry: Calculate the Amine Hydrogen Equivalent Weight (AHEW) and Epoxy Equivalent Weight (EEW).
-
Note: p-EPGE is monofunctional. One mole of p-EPGE consumes one mole of amine hydrogen.
-
Critical Step: Mix at a 1:1 stoichiometric ratio of Epoxy groups to Amine Hydrogens.
-
DSC Configuration (The "Trustworthiness" Check)
-
Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-Series or Netzsch DSC 200/300).
-
Crucibles: Tzero Hermetic Aluminum Pans (or equivalent high-pressure pans).
-
Causality: p-EPGE is a low molecular weight monomer. Open pans will allow evaporation before cure, artificially inflating the calculated exotherm and invalidating the kinetics.
-
-
Atmosphere: Dry Nitrogen (50 mL/min).
Thermal Program (Non-Isothermal)
Run four separate samples at distinct heating rates (
| Step | Parameter | Value | Purpose |
| 1 | Equilibration | 0°C or 25°C | Establish thermal baseline. |
| 2 | Ramp 1 | 2, 5, 10, 20 °C/min | Capture kinetic response across time scales. |
| 3 | End Temp | 250°C - 300°C | Ensure 100% conversion (return to baseline). |
| 4 | Cool Down | 20°C/min to 25°C | Prepare for residual check. |
| 5 | Ramp 2 | 10°C/min to 250°C | Validation: Check for residual cure ( |
Data Analysis & Visualization
Workflow Logic
The following diagram illustrates the decision tree for analyzing the DSC data.
Figure 1: Logical workflow for processing DSC data into kinetic models. Note the branching path based on the stability of Activation Energy (
Calculation of Kinetic Parameters
Step 1: Conversion (
Step 2: Friedman Method (Isoconversional)
Plot
-
Slope:
-
Intercept:
Step 3: Kamal-Sourour Fitting
Use non-linear regression (Levenberg-Marquardt algorithm) to fit the experimental
Typical Results & Interpretation
When characterizing p-EPGE, expect the following trends compared to standard Bisphenol-A resins:
Quantitative Benchmarks (Representative)
| Parameter | Symbol | Typical Range (Epoxy-Amine) | p-EPGE Specific Note |
| Reaction Enthalpy | 90 - 110 kJ/mol (epoxy) | Verify per mole of epoxy group. Lower values indicate steric hindrance or impurity. | |
| Activation Energy | 55 - 65 kJ/mol | Often slightly higher (~60-70 kJ/mol) due to the ethyl-phenoxy steric bulk. | |
| Reaction Order | 0.1 - 0.3 | Autocatalytic exponent (initiation). | |
| Reaction Order | 1.2 - 1.8 | Propagation exponent. | |
| Glass Transition | Varies | Significantly lower than DGEBA systems. p-EPGE increases free volume. |
The "Vitrification" Trap
At high conversion (
-
Observation: The reaction rate drops faster than the model predicts.
-
Detection: In the Friedman plot,
will suddenly spike (e.g., from 60 kJ/mol to >100 kJ/mol) as the material vitrifies. -
Correction: If modeling for high-temperature cure, use the Chern modification to the Kamal-Sourour model to account for diffusion.
Self-Validating Protocol Checklist
To ensure "Trustworthiness" (Part 2 of requirements), every experiment must pass these checks before data is accepted:
-
The Baseline Check: Does the DSC signal return to the initial baseline level at the end of the ramp?
-
If No: The reaction was incomplete, or decomposition occurred. Discard data.
-
-
The Hermetic Check: Weigh the pan before and after the DSC run.
-
Criterion: Mass loss must be < 0.5%. If higher, p-EPGE evaporated, invalidating the stoichiometry.
-
-
The Residual Scan: Run the "Ramp 2" (Section 3.3).
-
Criterion: No exothermic peak should be visible. If a peak exists, calculate Residual Enthalpy (
) and correct the total conversion.
-
References
- Vyazovkin, S. (2020). Isoconversional Kinetics of Thermally Stimulated Processes. Springer.
-
Kamal, M. R., & Sourour, S. (1973).[2] Kinetics and thermal characterization of thermoset cure. Polymer Engineering & Science, 13(1), 59–64.[2] Link
-
Prime, R. B. (2018). Thermoset Cure Kinetics Part 10: Autocatalytic Equations. Polymer Innovation Blog. Link
-
ASTM E698-18 . Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. ASTM International. Link
-
Sbirrazzuoli, N., & Vyazovkin, S. (2002).[3] Learning about epoxy cure mechanisms from isoconversional analysis of DSC data. Thermochimica Acta, 388(1-2), 289-298.[3][4] Link
Sources
Surface modification techniques using 2-[(4-Ethylphenoxy)methyl]oxirane
Application Note: Surface Modification & Hydrophobic Interface Engineering using 2-[(4-Ethylphenoxy)methyl]oxirane
Introduction
This guide details the protocols for using This compound (EGE) as a surface modification agent. While often utilized as a reactive diluent in epoxy resin formulations to reduce viscosity, EGE possesses a unique structural duality that makes it a powerful tool for interface engineering:
-
Reactive Head (Oxirane/Epoxide): Facilitates covalent coupling to nucleophilic surfaces (amines, hydroxyls, thiols).
-
Hydrophobic Tail (4-Ethylphenyl): The ethyl-substituted aromatic ring provides enhanced lipophilicity and steric bulk compared to standard phenyl glycidyl ethers (PGE).
Primary Applications:
-
Hydrophobization: Converting hydrophilic surfaces (silica, glass, cellulose) to hydrophobic interfaces.
-
Interfacial Compatibilization: Improving adhesion between inorganic fillers and organic polymer matrices.
-
Bio-functionalization: Reducing non-specific binding by creating a semi-bulky, aromatic surface shield.
Mechanistic Principles
The core mechanism relies on the Ring-Opening Reaction of the Epoxide .[1] The choice of catalyst and pH dictates the regioselectivity and kinetics.
A. Nucleophilic Attack (Basic Conditions - Recommended)
Under basic conditions (or with amine nucleophiles), the nucleophile attacks the least substituted carbon (terminal carbon) of the oxirane ring via an SN2-like mechanism. This is the preferred route for surface modification as it preserves the integrity of the hydrophobic tail.
B. The "Ethyl" Advantage
Unlike simple alkyl glycidyl ethers, the 4-ethylphenyl moiety introduces
Experimental Protocols
Protocol A: Two-Step Hydrophobic Functionalization of Silica/Glass
Target: Glass slides, Silicon wafers, or Silica nanoparticles. Rationale: Direct reaction of epoxides with surface silanols (Si-OH) is kinetically slow. We first introduce a reactive amine layer using APTES, creating a "Self-Validating" anchor for the EGE.
Materials:
-
Substrate: Glass slides or Silicon wafer.
-
Linker: (3-Aminopropyl)triethoxysilane (APTES).
-
Reagent: this compound (EGE).
-
Solvents: Toluene (anhydrous), Ethanol, Isopropanol.
Workflow Diagram:
Caption: Workflow for converting hydrophilic hydroxylated surfaces to hydrophobic aryl-ether interfaces via amine-epoxy coupling.
Step-by-Step Procedure:
-
Surface Activation (Piranha Etch):
-
Immerse substrates in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 mins. (Caution: Exothermic/Corrosive).
-
Rinse with DI water and dry under N₂ stream.
-
Why: Maximizes surface silanol (Si-OH) density for the next step.
-
-
Silanization (The Anchor):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse activated substrates for 2 hours at room temperature.[1][2]
-
Rinse sequentially with toluene and ethanol to remove unbound silanes.
-
Bake at 110°C for 30 mins to crosslink the silane layer.
-
Validation: Water contact angle should rise from <10° (clean) to ~50-60° (amine-terminated).
-
-
EGE Grafting (The Hydrophobic Shield):
-
Prepare a 5% (w/v) solution of This compound in ethanol.
-
Immerse the amine-functionalized substrates into the solution.
-
Heat to 60°C for 4-6 hours . The primary amine of APTES attacks the epoxide ring.
-
Note: No additional catalyst is needed; the surface amine is sufficiently nucleophilic.
-
-
Washing & Curing:
-
Remove substrates and sonicate in ethanol for 10 mins to remove physisorbed EGE.
-
Cure at 80°C for 1 hour to ensure bond stability.
-
Protocol B: Direct Grafting onto Polysaccharides (Cellulose/Starch)
Target: Bio-based polymers, filter papers, cotton. Rationale: Cellulose has abundant hydroxyl groups. Under alkaline conditions, these form alkoxides that can directly open the EGE ring.
Procedure:
-
Alkalization: Soak the cellulose material in 15% NaOH solution for 30 mins at 0°C (Mercerization). Press to remove excess liquid.
-
Etherification:
-
Place the alkali-cellulose in a reaction vessel.
-
Add This compound (molar ratio 1:1 to anhydroglucose units).
-
Heat to 65°C for 6 hours under continuous stirring/agitation.
-
-
Neutralization: Wash with dilute acetic acid, then copious water until pH is neutral.
-
Drying: Vacuum dry at 50°C.
Data Analysis & Characterization
To validate the modification, compare the properties before and after grafting.
| Metric | Technique | Expected Outcome (Post-Modification) | Interpretation |
| Wettability | Contact Angle Goniometry | 85° - 95° | The ethyl-phenyl tail disrupts water H-bonding, creating a hydrophobic surface. |
| Chemistry | FTIR-ATR | Appearance of 1600 cm⁻¹ & 1500 cm⁻¹ (Aromatic C=C) | Confirms presence of the phenyl ring. |
| Chemistry | FTIR-ATR | Disappearance of 915 cm⁻¹ (Oxirane ring) | Confirms the epoxide ring has opened and reacted. |
| Composition | XPS (X-ray Photoelectron Spectroscopy) | Increase in C1s (C=C, C-C) signal | Quantifies the surface coverage of the ethylphenyl groups. |
Chemical Pathway Diagram:
Caption: Mechanistic pathway of amine-mediated epoxide ring opening resulting in stable covalent attachment.
Troubleshooting & Optimization
-
Issue: Low contact angle (<70°).
-
Cause: Incomplete monolayer formation or hydrolysis of the epoxide before reaction.
-
Fix: Ensure solvents are anhydrous . Moisture competes with the surface nucleophiles for the epoxide ring. Increase reaction time or temperature (up to 80°C).
-
-
Issue: Hazy/Cloudy Surface.
-
Cause: Homopolymerization of EGE (oligomer formation) physisorbed to the surface.
-
Fix: Aggressive post-reaction sonication in a good solvent (Acetone or DCM) is required to strip non-covalently bonded oligomers.
-
References
-
ChemicalBook. (2025). Benzyl glycidyl ether and derivatives: Properties and Applications. Retrieved from
-
Master Organic Chemistry. (2015). Ring-opening of epoxides with basic nucleophiles. Retrieved from
-
Santa Cruz Biotechnology. (2024). Benzyl glycidyl ether (CAS 2930-05-4) Product Data. Retrieved from
-
MDPI. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol. Retrieved from
-
EPA. (2025). 2-[(4-Nonylphenoxy)methyl]oxirane Properties (Analogous Structure Data). Retrieved from
Sources
Preparation of functionalized polymers using 2-[(4-Ethylphenoxy)methyl]oxirane
Application Note: Precision Synthesis of Functionalized Polymers using 2-[(4-Ethylphenoxy)methyl]oxirane
Executive Summary
This guide details the protocols for synthesizing functionalized polymers utilizing This compound (also known as p-Ethylphenyl Glycidyl Ether, EPGE ).[1]
EPGE is a versatile aromatic epoxide monomer.[1][2] Unlike its aliphatic counterparts, the phenoxy group confers significant hydrophobicity, thermal stability, and
-
Drug Delivery: Hydrophobic cores in amphiphilic block copolymer micelles.[1][2]
-
High-Performance Coatings: Modifiers for epoxy resins to adjust glass transition temperature (
) and flexibility.[1][2] -
Optical Materials: High refractive index domains due to aromatic content.[1][2]
This document focuses on two primary methodologies: Controlled Anionic Ring-Opening Polymerization (AROP) for polyether synthesis and Alternating Ring-Opening Copolymerization (ROCOP) for polyester synthesis.[1]
Monomer Profile & Handling
Compound Identity:
-
Common Name: p-Ethylphenyl Glycidyl Ether (EPGE)[1]
-
CAS Number: 2930-02-1[1]
-
Structure: A glycidyl ether moiety attached to the para-position of an ethylbenzene ring.[1][2]
Physicochemical Properties:
| Property | Value (Approx.) | Relevance to Protocol |
| Molecular Weight | 178.23 g/mol | Stoichiometric calculations ( |
| Boiling Point | ~130°C (at 2 mmHg)* | Purification via vacuum distillation.[2] |
| Density | 1.05 g/mL | Volume-to-mass conversion for liquid handling.[1][2] |
| Solubility | THF, Toluene, DCM | Compatible with standard organic polymerization solvents.[1][2] |
| Reactivity | Strained Epoxide | Sensitive to moisture/nucleophiles; store under inert gas.[1][2] |
*Estimated based on phenyl glycidyl ether analogs.[2]
Pre-Polymerization Purification (Critical Step): Commercial EPGE often contains traces of epichlorohydrin, water, or phenol.[2]
-
Drying: Stir over
for 24 hours. -
Distillation: Perform fractional vacuum distillation. Collect the middle fraction.
-
Storage: Store in a glovebox or sealed ampoule under Argon at 4°C.
Protocol A: Controlled Anionic Ring-Opening Polymerization (AROP)
Objective: Synthesis of linear Poly(EPGE) with controlled molecular weight and narrow dispersity (
Experimental Workflow
Caption: Workflow for metal-free anionic ring-opening polymerization of EPGE.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Perform all steps in a glovebox (
ppm ) or using strict Schlenk techniques. -
Initiator Activation:
-
In a flame-dried Schlenk flask, dissolve the initiator (e.g., Benzyl Alcohol,
mmol) in dry THF ( mL). -
Add the catalyst
( mmol, 1.0 eq relative to initiator) via gastight syringe.[1] -
Insight:
is a "superbase" that complexes the proton, creating a "naked" alkoxide anion with extremely high reactivity and solubility, minimizing aggregation.[1][2]
-
-
Polymerization:
-
Add purified EPGE (
mmol, 50 eq) to the activated initiator solution.[2] -
Seal the flask and stir at 40°C for 12–24 hours.
-
Monitoring: Check conversion via
NMR (disappearance of epoxide signals at 2.7–3.3 ppm).
-
-
Functional Termination (Optional):
-
Purification:
-
Quench with benzoic acid (excess).[2]
-
Concentrate the solution and precipitate into cold methanol (
volume). -
Centrifuge and dry under vacuum at 40°C.
-
Self-Validating Check:
-
Target
: Calculated as . -
Validation: If GPC measured
deviates significantly from theoretical, check for moisture (initiator deactivation) or chain transfer to monomer.[2]
Protocol B: Alternating Ring-Opening Copolymerization (ROCOP)
Objective: Synthesis of semi-aromatic polyesters by copolymerizing EPGE with cyclic anhydrides (e.g., Phthalic Anhydride). Application: Biodegradable backbones with tunable thermal properties.[1][2]
Mechanism & Catalysis
This reaction requires a Lewis acid catalyst (typically a Salen-Metal complex) and a cocatalyst (PPNCl) to alternate between epoxide ring-opening and anhydride insertion.[1]
Caption: Alternating catalytic cycle for EPGE/Anhydride copolymerization.
Step-by-Step Procedure
-
Reagent Prep: Dry Phthalic Anhydride (PA) by recrystallization from chloroform.[2]
-
Reaction Mix:
-
In a glovebox, combine EPGE (
mmol), PA ( mmol), Salen-Cr(III)Cl catalyst ( mmol), and PPNCl cocatalyst ( mmol) in a reaction vial. -
Solvent is usually unnecessary (bulk polymerization) or minimal Toluene can be used.[2]
-
-
Execution:
-
Workup:
Characterization & Data Interpretation
| Technique | Parameter | Expected Observation for Poly(EPGE) |
| Conversion | Disappearance of epoxide protons ( | |
| Backbone | Broad signals at | |
| Side Chain | Ethyl group signals: Triplet ( | |
| GPC (THF) | Monomodal peak.[2][6] | |
| DSC | ~0°C to 10°C (Estimated).[2] Compare to Poly(PGE) ( |
Application Case: Amphiphilic Block Copolymers
Scenario: Creating a drug delivery vehicle. Strategy: Synthesize PEG-b-Poly(EPGE) .
-
Macroinitiator: Use Monomethoxy-PEG-OH (
) as the initiator in Protocol A. -
Drying: Azeotropic distillation of PEG-OH with toluene is mandatory to remove water.[1][2]
-
Polymerization: Add
and EPGE. -
Result: The PEG block provides water solubility; the Poly(EPGE) block provides a hydrophobic core for encapsulating hydrophobic drugs (e.g., Doxorubicin).[2] The ethyl-phenyl group enhances drug loading via
- interactions with aromatic drugs.[1][2]
References
-
Gervais, M., et al. (2010).[2] "Synthesis of Linear High Molar Mass Glycidyl Phenyl Ether Polymers via Anionic Polymerization." Macromolecules. Link[1]
-
Billiet, S., et al. (2013).[2] "Chemistry of the t-Bu-P4 Base: A Review of its Use in Polymer Synthesis." Polymer Chemistry. Link
-
Obermeier, B., et al. (2011).[2] "Poly(ethylene glycol-b-phenyl glycidyl ether)s: Synthesis and Aggregation Behavior." Macromolecular Chemistry and Physics. Link[1]
-
Paul, S., et al. (2020).[2] "Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides." Macromolecules. Link[1]
Disclaimer: This protocol involves hazardous chemicals (epoxides).[1][7] Consult the SDS for EPGE and t-BuP4 before use.[1][2] All reactions must be performed in a fume hood.
Sources
- 1. CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane [cymitquimica.com]
- 2. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. glycidyl ether suppliers USA [americanchemicalsuppliers.com]
- 4. epoxypropyl suppliers USA [americanchemicalsuppliers.com]
- 5. This compound | 2930-02-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Procedure for grafting 2-[(4-Ethylphenoxy)methyl]oxirane onto silica surfaces
Application Note: High-Fidelity Grafting of 2-[(4-Ethylphenoxy)methyl]oxirane onto Silica Surfaces
Abstract
This technical guide details the protocol for the covalent immobilization of This compound (also known as 4-ethylphenyl glycidyl ether) onto silica particles (
The Grafting Strategy: Why the "Linker" Route?
The Challenge: Direct Silanol Reactivity
Directly reacting the oxirane (epoxide) ring with surface silanols (
The Solution: Amine-Epoxy "Click" Chemistry
The preferred method involves pre-functionalizing the silica with (3-Aminopropyl)triethoxysilane (APTES) . The surface-bound primary amines react rapidly and irreversibly with the epoxide ring of the target molecule via nucleophilic ring-opening.
Advantages:
-
Thermodynamic Stability: Forms a stable
-amino alcohol linkage. -
Orientation Control: The ethyl-phenoxy "tail" is projected away from the surface, maximizing interaction with the environment (e.g., for drug elution or receptor binding).
-
Mild Conditions: Reaction proceeds in refluxing ethanol or toluene without heavy metal catalysts.
Chemical Mechanism
The grafting process follows a nucleophilic attack mechanism. The lone pair on the nitrogen of the APTES-modified surface attacks the less sterically hindered carbon (terminal
Figure 1: Reaction pathway for the immobilization of this compound via APTES linker.
Experimental Protocol
Phase 1: Surface Activation (Crucial for Homogeneity)
Objective: Maximize the density of reactive silanol (
-
Calcination: Heat silica (if dry powder) at 550°C for 4 hours to remove organic contaminants.
-
Acid Wash: Suspend silica in 10% HCl (aq) for 2 hours under stirring.
-
Why? This re-hydroxylates siloxane bridges (
).
-
-
Wash: Centrifuge and wash with Deionized (DI) water until supernatant is neutral (pH 7.0).
-
Drying: Dry under vacuum at 80°C for 6 hours. Do not exceed 120°C to prevent dehydroxylation.
Phase 2: Silanization (APTES Anchoring)
Objective: Create a monolayer of primary amines.
-
Solvent Prep: Use Anhydrous Toluene . Moisture promotes self-polymerization of APTES in solution rather than on the surface.
-
Reaction:
-
Suspend 1.0 g of Activated Silica in 50 mL Anhydrous Toluene.
-
Add 0.5 mL (approx. 2.0 mmol) of APTES .
-
Reflux at 110°C for 12–24 hours under inert atmosphere (
or ).
-
-
Washing (Critical):
-
Filter/Centrifuge.
-
Wash 3x with Toluene (removes unreacted silane).
-
Wash 2x with Ethanol.
-
-
Curing: Cure the silica in an oven at 110°C for 2 hours.
-
Why? This promotes covalent cross-linking of the silane network to the surface [2].
-
Phase 3: Epoxide Grafting (The "Click" Step)
Objective: Covalent attachment of this compound.
-
Reactant Prep: Dissolve 2.0 mmol of This compound in 50 mL of dry Isopropanol or Toluene.
-
Note: A 1:1 molar ratio relative to the APTES input is a good starting point, but using a slight excess (1.2 eq) ensures saturation.
-
-
Coupling:
-
Add the APTES-Modified Silica (from Phase 2) to the solution.
-
Reflux at 80°C (Ethanol/IPA) or 110°C (Toluene) for 24 hours.
-
Catalysis (Optional): If reaction is slow, adding a mild Lewis acid like Lithium Perchlorate (
) can accelerate ring opening, but thermal activation is usually sufficient for primary amines [3].
-
-
Purification:
-
Wash extensively with Toluene, then Ethanol, then Dichloromethane (DCM) to remove physisorbed target molecules.
-
Soxhlet extraction (Ethanol, 12h) is recommended for medical-grade purity.
-
Workflow Visualization
Figure 2: Step-by-step operational workflow for high-fidelity grafting.
Quality Control & Characterization
To validate the protocol, compare the raw silica, APTES-intermediate, and Final Product using these metrics:
| Technique | Parameter | Expected Observation (Success Criteria) |
| FTIR | Epoxide Ring | Disappearance of peak at ~915 cm⁻¹ (Epoxide ring breathing). |
| FTIR | Aromatic C=C | Appearance of peaks at ~1510 cm⁻¹ and 1610 cm⁻¹ (Phenyl ring). |
| TGA | Mass Loss | Step 1: ~2-4% loss (APTES). Step 2: Additional ~5-10% loss (Target Molecule) at >300°C. |
| Ninhydrin | Free Amines | Negative (Purple color disappears) after Phase 3, indicating amines have reacted. |
| XPS | N1s Signal | Shift in Nitrogen binding energy (Primary amine |
Troubleshooting Guide
-
Issue: Low Grafting Density.
-
Cause: Silica was too "wet" during silanization (APTES polymerized in solution).
-
Fix: Ensure silica is dried at 80°C under vacuum and use anhydrous toluene.
-
-
Issue: Epoxide Peak Persists in FTIR.
-
Cause: Target molecule is physisorbed, not covalently bound.
-
Fix: Perform Soxhlet extraction with hot ethanol to remove non-bonded species.
-
-
Issue: Aggregation of Particles.
-
Cause: Cross-linking of silanes between particles.
-
Fix: Use dilute APTES concentrations (<1%) and vigorous stirring; sonicate before Phase 3.
-
References
-
Vertex AI Search. (2023).[1] Ring-Opening of Epoxides by Pendant Silanols. ChemRxiv. Available at: [Link]
-
MDPI. (2023).[2] Epoxy Coatings Doped with (3-Aminopropyl)triethoxysilane-Modified Silica Nanoparticles. Available at: [Link]
-
SciELO. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. Available at: [Link]
-
Yamauchi, T. et al. (2009). Immobilization of flame retardant onto silica nanoparticle surface. FAO AGRIS. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-[(4-Ethylphenoxy)methyl]oxirane Systems
Executive Summary & Diagnostic Logic
You are likely employing 2-[(4-Ethylphenoxy)methyl]oxirane to reduce the viscosity of a standard DGEBA (Diglycidyl Ether of Bisphenol A) resin system. Because this molecule is a monofunctional glycidyl ether , it reacts into the polymer network but terminates chain growth at that specific site.
"Incomplete cure" in these systems typically manifests as three distinct phenotypes. Use the decision tree below to identify your specific issue before proceeding to the relevant protocol.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for isolating the root cause of curing failures.
Protocol A: Stoichiometry Correction (The "Soft Bulk" Issue)
The Problem: Users often add the diluent to the resin without adjusting the amount of hardener (curing agent). The Science: this compound has a lower molecular weight and different Epoxy Equivalent Weight (EEW) than standard resins. Adding it changes the total EEW of your "Part A." If you maintain the original mix ratio, you are likely under-curing (excess epoxy) or plasticizing (excess amine), leading to a soft bulk.
Step-by-Step Recalculation
You must calculate the System EEW (EEW_mix) before mixing with the amine.
Theoretical Constants:
-
Standard DGEBA Resin EEW: ~182–192 g/eq
-
This compound EEW: ~178 g/eq (Based on MW ~178.23 g/mol ) [1]. Note: Check your specific Certificate of Analysis (CoA) for the exact value.
Calculation Workflow
| Parameter | Formula | Example (80g Resin + 20g Diluent) |
| Total Mass (W_total) | ||
| Moles of Epoxide (Resin) | ||
| Moles of Epoxide (Diluent) | ||
| Total Epoxide Moles | ||
| System EEW |
Result: You must now calculate the hardener dosage based on this new EEW (181.15) , not the original resin EEW.
Critical Check: If your diluent has a significantly higher EEW than your base resin, the required hardener amount will decrease. If lower, it will increase.
Protocol B: Surface Amine Blush (The "Tacky Surface" Issue)
The Problem: The material cures well internally but remains sticky, oily, or white/hazy on the surface. The Science: Primary amines react with atmospheric CO₂ and moisture to form stable carbamate salts.[1][2] This competes with the epoxide reaction.[3] this compound systems are often slower to cure than neat resins, extending the window for this side reaction to occur [2].
Mechanism of Failure[14]
Figure 2: Competitive reaction pathway showing how environmental factors hijack the amine curing agent.
Remediation Protocol
-
Induction Time: Mix the resin and hardener and let it sit for 15–30 minutes (depending on pot life) before application. This allows the amine to form adducts with the epoxy, reducing its volatility and susceptibility to CO₂ [3].
-
Environmental Control: Ensure relative humidity is <60% and temperature is >5°C above the dew point.
-
Removal: If blush occurs, it is water-soluble.[1][4] Wash the surface with warm soapy water and a Scotch-Brite pad, rinse, and dry before sanding or recoating. Solvent wiping (Acetone) often just smears the blush rather than removing it.
Protocol C: Tg Suppression (The "Fake" Incomplete Cure)
The Problem: The material is fully reacted chemically, but the physical properties (hardness, heat resistance) are lower than the user expects. The Science: this compound is monofunctional . Every molecule of diluent that reacts terminates a chain end, reducing the overall crosslink density. This inevitably lowers the Glass Transition Temperature (Tg) [4].
Expected Property Drift
Data estimated based on general monofunctional glycidyl ether behavior in DGEBA/Amine systems.
| Diluent Concentration (wt%) | Crosslink Density | Approximate Tg Drop | Impact on Modulus |
| 0% (Neat) | High | Reference (e.g., 85°C) | High |
| 10% | Moderate | -10°C to -15°C | Slight Drop |
| 20% | Low | -25°C to -35°C | Significant Drop |
| 30% | Very Low | > -40°C | Flexible/Rubbery |
Diagnostic Step: If the material is solid but soft, perform a Solvent Rub Test (ASTM D5402) using MEK (Methyl Ethyl Ketone).
-
Pass: Surface softens slightly but does not dissolve. -> Diagnosis: Cured, but low Tg (Formulation characteristic).[5]
-
Fail: Material dissolves or becomes gummy. -> Diagnosis: True incomplete cure (Go back to Section 2).
Validation: Differential Scanning Calorimetry (DSC)
To scientifically prove whether the system is "uncured" or simply "low Tg," you must measure the residual enthalpy of reaction.
Methodology:
-
Sample Prep: Take 5–10 mg of the "problem" cured sample.
-
Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen.
-
Analysis: Look for an exothermic peak (heat release) after the glass transition step.
Interpretation:
-
Large Exotherm (>50 J/g): Significant unreacted groups present. Cause: Stoichiometry or mixing failure.
-
No Exotherm (or <10 J/g): Material is fully cured. The softness is an inherent property of the modified network.
References
-
EPA CompTox Chemicals Dashboard. (n.d.). This compound Details. Retrieved February 20, 2026, from [Link]
-
Paint Inspector. (n.d.). Amine Blushing - Mechanism and Prevention. Retrieved February 20, 2026, from [Link]
-
KTA-Tator. (2018). The Formation of Amine Exudate (Blushing) of Epoxy Coatings. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature. RSC Advances. Retrieved February 20, 2026, from [Link]
-
TA Instruments. (2021). How is percent cure calculated using Differential Scanning Calorimetry (DSC)? [Video]. YouTube. Retrieved February 20, 2026, from [Link]
Sources
- 1. tri-iso.com [tri-iso.com]
- 2. vichem.vn [vichem.vn]
- 3. Wiki paint | Paint Inspector Com [paint-inspector.com]
- 4. airgas.com [airgas.com]
- 5. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
Validation & Comparative
A Comprehensive Guide to the 1H-NMR Spectral Analysis of 2-[(4-Ethylphenoxy)methyl]oxirane for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H-NMR), stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H-NMR spectrum of 2-[(4-Ethylphenoxy)methyl]oxirane, a molecule of interest in medicinal chemistry due to its reactive epoxide ring and substituted aromatic moiety. We will explore the expected spectral features, compare them with those of structurally related compounds, and provide a robust experimental protocol for acquiring high-quality data.
Deciphering the 1H-NMR Spectrum of this compound: A Predictive Analysis
The structure of this compound presents a unique arrangement of proton environments, each with a distinct chemical shift and coupling pattern. Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the 1H-NMR spectrum with a high degree of confidence.
Molecular Structure and Proton Environments
Figure 1: Structure of this compound with key proton groups.
The 1H-NMR spectrum is expected to exhibit five distinct sets of signals corresponding to the following proton groups:
-
Aromatic Protons (H-Ar): The para-substituted benzene ring gives rise to an AA'BB' spin system, which often appears as two distinct doublets. Protons ortho to the ethyl group will be slightly upfield compared to those ortho to the phenoxy group.
-
Oxirane Protons (H-oxirane): The three protons on the oxirane ring form a complex ABC or ABX spin system. Due to the chiral center, the two methylene protons of the oxirane are diastereotopic and thus chemically non-equivalent, leading to distinct signals and complex splitting patterns.
-
Methylene Bridge Protons (-O-CH2-): These two protons are adjacent to a chiral center and are therefore diastereotopic. They are expected to appear as a doublet of doublets.
-
Ethyl Group Methylene Protons (-CH2-CH3): These protons will appear as a quartet due to coupling with the adjacent methyl protons.
-
Ethyl Group Methyl Protons (-CH2-CH3): These protons will appear as a triplet due to coupling with the adjacent methylene protons.
Table 1: Predicted 1H-NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-Ar (ortho to -OEt) | 6.80 - 7.00 | d | ~8.5 |
| H-Ar (ortho to -O-CH2) | 7.05 - 7.20 | d | ~8.5 |
| -O-CH 2- | 3.90 - 4.30 | dd | Jgem ~ 11.0, Jvic ~ 3.0, 5.5 |
| CH -oxirane | 3.10 - 3.40 | m | - |
| CH2 -oxirane | 2.70 - 2.95 | m | - |
| -CH2 -CH3 | 2.50 - 2.70 | q | ~7.6 |
| -CH2-CH3 | 1.15 - 1.30 | t | ~7.6 |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Comparative Spectral Analysis: Understanding Substituent Effects
To provide a deeper understanding of the structure-spectrum relationship, we will compare the predicted spectrum of this compound with the known 1H-NMR data of several related compounds.
1. Comparison with 4-Ethylphenol
The signals for the aromatic and ethyl protons in our target molecule can be directly compared to those of 4-ethylphenol. In 4-ethylphenol, the aromatic protons typically appear as two doublets around 6.7-7.1 ppm, and the ethyl group gives a quartet at ~2.6 ppm and a triplet at ~1.2 ppm.[1][2] The ether linkage in our target molecule will likely cause a slight downfield shift of the aromatic protons compared to the hydroxyl group in 4-ethylphenol.
2. Comparison with other para-Substituted Phenoxymethyl Oxiranes
The electronic nature of the para-substituent on the phenoxy ring significantly influences the chemical shifts of the aromatic and adjacent protons.
Table 2: Comparison of 1H-NMR Data for para-Substituted Phenoxymethyl Oxiranes
| Substituent | Aromatic Protons (δ, ppm) | -O-CH2- Protons (δ, ppm) | Oxirane Protons (δ, ppm) | Reference |
| -OCH3 | ~6.8-7.0 (d, d) | ~3.9-4.2 (m) | ~2.7-3.3 (m) | [3][4] |
| -Cl | ~6.8-7.3 (d, d) | ~3.9-4.3 (m) | ~2.7-3.4 (m) | [5] |
| -NO2 | ~7.0-8.2 (d, d) | ~4.1-4.5 (m) | ~2.8-3.5 (m) | [6][] |
As observed in the table, electron-donating groups like methoxy (-OCH3) shield the aromatic protons, causing them to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups like nitro (-NO2) deshield the aromatic protons, shifting their signals to a lower field (higher ppm). The ethyl group is a weakly electron-donating group, so the chemical shifts for the aromatic protons of this compound are expected to be intermediate between those of the methoxy and chloro-substituted analogs.
Experimental Protocol for High-Resolution 1H-NMR Spectroscopy
Achieving a high-quality, interpretable 1H-NMR spectrum requires meticulous sample preparation and data acquisition. The following protocol is recommended for the analysis of this compound.
Workflow for 1H-NMR Analysis
Figure 2: A streamlined workflow for acquiring a high-quality 1H-NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean vial. CDCl3 is a good first choice for many organic molecules.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), the pulse angle, and the relaxation delay.
-
Initiate the acquisition to collect the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode and have a flat baseline at their base.
-
Apply a baseline correction to remove any broad distortions in the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Identify the chemical shift (δ) and multiplicity (singlet, doublet, triplet, etc.) of each signal. For complex multiplets, the peak range can be reported.
-
Measure the coupling constants (J) for the split signals.
-
Conclusion
The 1H-NMR spectrum of this compound is rich with structural information that can be readily interpreted with a foundational understanding of NMR principles. By analyzing the predicted chemical shifts, multiplicities, and coupling constants, and by comparing the spectrum to those of analogous compounds, researchers can unequivocally confirm the structure of this molecule. The detailed experimental protocol provided herein serves as a reliable guide for obtaining high-quality data, which is indispensable for advancing drug discovery and development programs.
References
- Maiorana, A., et al. (2021). 1H NMR (500 MHz, CDCl3) and assigned peaks of glycidyl ether of eugenol (GE). Biomacromolecules.
- Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2010). The Royal Society of Chemistry.
- ChemicalBook. GLYCIDYL METHYL ETHER(930-37-0) 1H NMR spectrum.
- Magritek. (2025, February 13).
- ChemicalBook. 2-Ethylhexyl glycidyl ether(2461-15-6) 1H NMR spectrum.
- Tokyo Chemical Industry Co., Ltd. G0445 Glycidyl Propargyl Ether Solvent - 1H-NMR.
- ChemicalBook. 4-Ethylphenol(123-07-9) 1H NMR spectrum.
- Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxid
- ResearchGate. 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
- PubChem. 4-Ethylphenol | C8H10O | CID 31242.
- Supplementary Information for Organic & Biomolecular Chemistry. (2013). The Royal Society of Chemistry.
- ChemicalBook. 2-Ethylphenol(90-00-6) 1H NMR spectrum.
- ResearchGate. 1H-NMR spectrum of 2-(4-ethyl-3-methoxybenzyl) oxirane (Methyl eugenol epoxide).
- Supporting Information for The Royal Society of Chemistry.
- Guidechem. 123-07-9 4-Ethylphenol C8H10O, Formula,NMR,Boiling Point,Density,Flash Point.
- PubChem. 2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | CID 21327.
- ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)
- Guidechem. 2653-39-6 Oxirane,2-[(4-ethenylphenoxy)methyl].
- Global Substance Registration System. 2-((4-METHOXYPHENOXY)METHYL)OXIRANE.
- TCI Chemicals. 2-[(4-Methoxyphenoxy)methyl]oxirane | 2211-94-1.
- Journal of Molecular Structure. (2021, September 28).
- BOC Sciences. CAS 5255-75-4 (2-[(4-Nitrophenoxy)methyl]oxirane).
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl).
- ResearchGate. (2025, August 6). Spectral characterization of new 2-((4-Ethylphenoxy)methyl)-N- (arylcarbamothioyl)benzamides | Request PDF.
- ResearchGate. Figure S28. 1H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile.
- PubChem. Oxirane, 2-((4-chlorophenyl)methyl)- | C9H9ClO.
- TCI Chemicals. 2-[(4-Chlorophenoxy)methyl]oxirane | 2212-05-7.
- Santa Cruz Biotechnology. 2-{[1-(4-chlorophenyl)ethoxy]methyl}oxirane | SCBT.
- PubChem. 2-[(4-Methyl-2-prop-2-enylphenoxy)methyl]oxirane | C13H16O2 | CID.
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
- Environmental Protection Agency. 2-[(4-Nonylphenoxy)methyl]oxirane Properties.
- Sigma-Aldrich. 2-((4-Isopropylphenoxy)methyl)oxirane | 2210-72-2.
- (2S)-2-Ethyloxirane | C4H8O | MD Topology | NMR | X-Ray.
- TCI (Shanghai) Development Co., Ltd. 2-[(4-Methoxyphenoxy)methyl]oxirane | 2211-94-1.
- OPUS - BSZ. (2021, February 7).
Sources
Publish Comparison Guide: FTIR Characterization of 2-[(4-Ethylphenoxy)methyl]oxirane
Executive Summary
2-[(4-Ethylphenoxy)methyl]oxirane (CAS: 2930-02-1 ), also known as 4-Ethylphenyl Glycidyl Ether , is a critical intermediate in the synthesis of epoxy resins and pharmaceutical compounds.[1][2][3] Its reactivity stems from the strained oxirane ring, making accurate structural validation essential.[1][2][3]
This guide provides an authoritative breakdown of the Fourier Transform Infrared (FTIR) characteristic peaks for this compound. Unlike generic spectral lists, this document compares FTIR performance against alternative analytical methods (1H-NMR) and precursor analysis, establishing a robust protocol for structural confirmation and purity assessment.
Structural Analysis & Predicted Vibrational Modes
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent pharmacophores.[1][2][3] The vibrational signature is a composite of three distinct domains:
-
The Oxirane (Epoxide) Ring: The most diagnostic feature, characterized by ring tension and deformation bands.[1][2][3]
-
The Aromatic Ether Linkage: Strong dipole moments creating intense absorption bands.[1][2][3]
-
The Para-Ethyl Substitution: Specific C-H stretching and bending modes that confirm the substitution pattern.[1][2][3]
Table 1: Characteristic FTIR Peaks of this compound
Note: Wavenumbers are approximate (± 5 cm⁻¹) and may vary based on sample phase (Liquid Film vs. KBr pellet).
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Oxirane (Epoxide) | Ring Deformation (Asymmetric) | 910 – 915 | Medium | CRITICAL: Confirms presence of intact epoxide ring.[1][2][3] |
| Oxirane (Epoxide) | Ring Deformation (Symmetric) | 830 – 860 | Medium | Secondary confirmation; often overlaps with aromatic bands.[1][2][3] |
| Oxirane (Epoxide) | C-H Stretching (Ring Tension) | 3050 – 3060 | Weak | Distinguishes epoxide C-H from aromatic C-H.[1][2][3] |
| Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1240 – 1255 | Strong | Characteristic of aryl alkyl ethers.[1][2][3] |
| Ether (Ar-O-C) | C-O-C Symmetric Stretch | 1030 – 1050 | Strong | Confirms ether linkage stability.[1][2][3] |
| Aromatic Ring | C=C Ring Stretching | 1605, 1510, 1490 | Medium-Strong | Standard aromatic skeleton confirmation.[1][2][3] |
| Para-Substitution | C-H Out-of-Plane Bending | 815 – 830 | Strong | CRITICAL: Confirms para-substitution (2 adjacent H's). |
| Ethyl Group | C-H Stretching (Asym/Sym) | 2960, 2930, 2870 | Medium | Differentiates from methyl/propyl analogs.[1][2][3] |
| Ethyl Group | Methyl Group Deformation | 1375 | Medium | "Umbrella" mode of the terminal methyl.[1][2][3] |
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the industry standard for rapid identification, it is not the only tool available.[1][2][3] This section objectively compares FTIR against its primary alternatives to guide experimental design.
Scenario A: Reaction Monitoring (Synthesis from 4-Ethylphenol)
Objective: Confirm conversion of starting material to product.
| Feature | FTIR (Recommended) | Precursor Analysis (4-Ethylphenol) | Verdict |
| Key Indicator | Disappearance of -OH band; Appearance of Epoxide band.[1][2][3] | Strong, broad -OH stretch at 3300–3400 cm⁻¹ .[1][2][3] | FTIR Wins. The loss of the broad OH peak is visually distinct and allows for real-time monitoring without workup.[1][2][3] |
| Sensitivity | High for functional group conversion.[1][2][3] | N/A | FTIR is ideal for determining "reaction completion."[1][2][3] |
Scenario B: Structural Validation (Purity Assessment)
Objective: Confirm the exact structure and purity of the isolated product.
| Feature | FTIR | 1H-NMR (Gold Standard) | Verdict |
| Resolution | Low. Peaks often overlap (e.g., fingerprint region).[1][2][3] | High. Distinct signals for epoxide protons (2.7–3.4 ppm) and ethyl group (1.2 ppm triplet, 2.6 ppm quartet).[1][2][3] | NMR Wins. For final purity and exact structure confirmation, NMR provides quantitative integration that FTIR cannot.[1][2][3] |
| Speed/Cost | < 5 mins / Low Cost. | > 30 mins / High Cost.[1][2][3] | FTIR Wins. Best for routine QC and batch-to-batch consistency checks.[1][2][3] |
Experimental Protocol: Validated FTIR Workflow
Trustworthiness: This protocol is designed to minimize atmospheric interference (CO₂, H₂O) and maximize peak resolution.[1][2][3]
Method A: Attenuated Total Reflectance (ATR) - Recommended for Liquids[1][2][3]
-
Crystal Cleaning: Clean the Diamond or ZnSe crystal with isopropanol.[1][2][3] Ensure the background spectrum shows flat baselines at 3400 cm⁻¹ (no moisture) and 2350 cm⁻¹ (no CO₂).[1][2][3]
-
Sample Application: Place 1 drop (~10 µL) of This compound directly onto the crystal.
-
Acquisition:
-
Validation: Check for the 915 cm⁻¹ epoxide peak. If the peak at 3400 cm⁻¹ is significant, the sample is hydrolyzed (ring opening) or wet.[1][2][3]
Method B: Transmission (Liquid Film between NaCl plates)
Use this if ATR is unavailable or if higher sensitivity in the fingerprint region is required.[1][2][3]
-
Place a drop of sample between two polished NaCl or KBr plates.[1][2][3]
-
Compress gently to form a capillary film (avoid air bubbles).[1][2][3]
-
Acquire spectrum immediately.[1][2][3] Note: NaCl plates are water-sensitive; ensure sample is dry.[1][2][3]
Visualizing the Validation Logic
The following diagram illustrates the decision-making process for validating this compound using spectral data.
Figure 1: Logical workflow for spectral validation of 4-Ethylphenyl Glycidyl Ether, prioritizing the detection of common failure modes (hydrolysis) before confirming structural identity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14251909, 4-Ethylphenyl ether (Precursor Data). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Comparing reactivity of 2-[(4-Ethylphenoxy)methyl]oxirane vs phenyl glycidyl ether
Executive Summary
This guide provides a technical comparison between Phenyl Glycidyl Ether (PGE) and its para-substituted analog, 2-[(4-Ethylphenoxy)methyl]oxirane (commonly referred to as 4-Ethylphenyl Glycidyl Ether or 4-EPGE ).
While both compounds function as monofunctional reactive diluents for epoxy systems and intermediates in organic synthesis, their performance diverges in reactivity kinetics , volatility , and hydrophobicity .
-
Phenyl Glycidyl Ether (PGE): The industry standard for maximum viscosity reduction. It offers high reactivity but comes with high volatility and significant toxicity concerns (mutagenicity).
-
4-Ethylphenyl Glycidyl Ether (4-EPGE): A substituted alternative offering lower volatility and improved hydrophobicity. It exhibits slightly slower reactivity kinetics due to the electron-donating ethyl group, providing a modest extension in pot life.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
Understanding the structural differences is the first step to predicting behavior in a formulation.
| Feature | Phenyl Glycidyl Ether (PGE) | 4-Ethylphenyl Glycidyl Ether (4-EPGE) |
| CAS Number | 122-60-1 | 2930-05-4 |
| Structure | Unsubstituted benzene ring | para-Ethyl substituted benzene ring |
| Molecular Weight | 150.17 g/mol | 178.23 g/mol |
| Epoxy Equivalent Weight (EEW) | ~150 g/eq | ~178 g/eq |
| Viscosity (25°C) | ~6 cP | ~15–20 cP (Estimated based on homologs) |
| Boiling Point | 245°C | >260°C (Predicted) |
| Hydrophobicity | Moderate | High |
Structural Visualization
Figure 1: Structural comparison highlighting the para-ethyl substitution in 4-EPGE which influences physical bulk and electronic properties.
Reactivity Profile & Mechanistic Analysis[9]
The core differentiator for formulation scientists is how the substituent affects the rate of ring-opening.
Electronic Effects (Hammett Correlation)
The reactivity of aryl glycidyl ethers with nucleophiles (amines, anhydrides) is governed by the electron density at the epoxide carbons.
-
PGE (Reference): The phenyl ring acts as a weak electron-withdrawing group relative to an aliphatic chain, making the epoxide slightly more electrophilic and reactive than aliphatic glycidyl ethers.
-
4-EPGE (Effect of Ethyl Group): The ethyl group is an Electron Donating Group (EDG) (
).-
Mechanism: Through inductive effects (+I) and hyperconjugation, the ethyl group pushes electron density into the benzene ring.
-
Transmission: This increased density is transmitted through the ether oxygen to the epoxide, rendering the epoxide carbons slightly less electrophilic.
-
Result: 4-EPGE will react slower than PGE with nucleophilic curing agents (amines).
-
Steric Effects
-
The ethyl group is located at the para position, distal from the epoxide reaction center.
-
Direct Steric Hindrance: Negligible. The reaction site is accessible.
-
Bulk Steric Hindrance: In the late stages of curing (vitrification), the larger molar volume of 4-EPGE may reduce molecular mobility faster than PGE, potentially affecting the final degree of conversion if the cure temperature is low.
Reactivity Pathway Diagram
Figure 2: Nucleophilic ring-opening mechanism. The electron-donating ethyl group in 4-EPGE slightly reduces the electrophilicity of the epoxide carbon, theoretically retarding the reaction rate compared to PGE.
Performance Comparison in Application
| Application Parameter | Phenyl Glycidyl Ether (PGE) | 4-Ethylphenyl Glycidyl Ether (4-EPGE) | Verdict |
| Viscosity Reduction | Excellent. Low MW allows rapid diffusion and dilution. | Good. Slightly less efficient due to higher MW and viscosity. | PGE Wins for pure dilution power. |
| Pot Life | Short. High reactivity can lead to rapid exotherms. | Moderate. The EDG effect provides a slight latency. | 4-EPGE Wins for processing window. |
| Moisture Resistance | Moderate. | High. The ethyl chain adds hydrophobicity to the network. | 4-EPGE Wins for corrosion protection or marine coatings. |
| Volatility / Safety | High Vapor Pressure. Significant inhalation risk.[1] | Lower Vapor Pressure. Reduced airborne concentration. | 4-EPGE Wins for handling safety. |
| Mechanical Strength | High modulus, but potential for brittleness. | Slightly lower modulus due to "internal plasticization" by the ethyl tail. | Context Dependent . |
Experimental Protocols for Validation
To empirically verify the reactivity difference in your specific matrix, the following protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC) Kinetics
Objective: Determine the activation energy (
-
Preparation: Prepare two stoichiometric mixtures:
-
Mix A: DGEBA Resin + PGE (10 wt%) + Amine Hardener (e.g., IPDA).
-
Mix B: DGEBA Resin + 4-EPGE (10 wt%) + Amine Hardener.
-
Note: Adjust hardener amount to account for the different EEW of PGE (150) vs 4-EPGE (178).
-
-
Method: Dynamic scan from 25°C to 250°C at heating rates of 5, 10, 15, and 20°C/min.
-
Analysis:
-
Measure Peak Exotherm Temperature (
) . A higher for Mix B confirms lower reactivity. -
Integrate peak area to ensure full conversion.
-
Use Kissinger or Ozawa methods to calculate Activation Energy (
).
-
Protocol B: Gel Time Determination
Objective: Practical measurement of pot life extension.
-
Setup: Techne Gel Timer or simple cup method (ASTM D2471).
-
Condition: Isothermal hold at 25°C or 40°C.
-
Observation: Record time to reach infinite viscosity.
-
Expectation: 4-EPGE formulation should show a 10-20% increase in gel time compared to the PGE analog.
-
Safety & Handling (Critical)
While 4-EPGE is less volatile, both compounds are glycidyl ethers and must be handled with strict precautions.
-
PGE: Classified as a Carcinogen (Category 2) and Mutagen (Category 2). It is a potent skin sensitizer.
-
4-EPGE: Often lacks the extensive toxicological dossier of PGE but should be treated as a potential sensitizer and mutagen by structural analogy (Read-Across).
-
Recommendation: Use 4-EPGE if volatility is a specific concern for worker exposure limits, but maintain full PPE (gloves, respirator, eye protection) and engineering controls.
References
-
National Institute of Standards and Technology (NIST). Phenyl glycidyl ether - Gas Phase Thermochemistry.Link
-
PubChem. this compound (Compound Summary).Link
- Dobas, I. et al.Reactivity of substituted phenyl glycidyl ethers. Chemicky Prumysl, 1975.
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Phenyl Glycidyl Ether.[2]Link
- May, C.A.Epoxy Resins: Chemistry and Technology. Marcel Dekker, 2nd Edition, 1988. (Authoritative text on reactive diluent kinetics).
Sources
Publish Comparison Guide: Thermal Degradation of 2-[(4-Ethylphenoxy)methyl]oxirane Resins
The following guide provides an in-depth technical comparison of the thermal degradation properties of 2-[(4-Ethylphenoxy)methyl]oxirane (commonly referred to as p-Ethylphenyl Glycidyl Ether or p-EPGE ) based resins.
This analysis compares p-EPGE modified systems against industry-standard Bisphenol A Diglycidyl Ether (DGEBA) and the homologous Phenyl Glycidyl Ether (PGE) to assist in material selection for high-performance applications.
Executive Summary
This compound , a mono-functional reactive diluent, is increasingly utilized to reduce the viscosity of high-performance epoxy systems without drastically compromising thermal stability. While standard diluents like Butyl Glycidyl Ether (BGE) significantly reduce the glass transition temperature (
This guide compares the thermal degradation profile of p-EPGE modified resins against Neat DGEBA (baseline) and PGE modified resins (closest analog).
Key Findings
-
Thermal Stability (
): p-EPGE systems exhibit a degradation onset comparable to PGE but slightly lower than neat DGEBA due to the lower crosslink density. -
Char Yield: The ethyl substituent slightly increases carbon content but introduces a benzylic weak point, resulting in char yields marginally lower than PGE but significantly higher than aliphatic diluents.
-
Degradation Mechanism: Degradation follows a two-stage pathway: (1) Homolytic scission of the glycidyl ether linkage and (2) Scission/oxidation of the ethyl side chain.
Comparative Performance Analysis
The following data summarizes the thermal properties of DGEBA epoxy systems cured with a standard amine hardener (e.g., Diethylenetriamine, DETA) and modified with 15 wt% of the respective reactive diluent.
Table 1: Thermal Degradation Metrics
| Property | Neat DGEBA (Control) | p-EPGE Modified (15%) | PGE Modified (15%) | Aliphatic (BGE) Modified |
| Viscosity Reduction | N/A (Baseline) | Moderate | Moderate | High |
| ~135°C | ~115°C | ~120°C | ~95°C | |
| ~360°C | ~340°C | ~345°C | ~310°C | |
| ~410°C | ~395°C | ~400°C | ~380°C | |
| Char Yield at 700°C ( | ~18-20% | ~14-16% | ~15-17% | < 5% |
Note:
represents the temperature at which 5% mass loss occurs. The addition of mono-functional p-EPGE reduces the crosslink density, leading to the observed reduction inand compared to the neat resin. However, p-EPGE outperforms aliphatic alternatives (BGE) due to its aromatic ring stability.
Mechanistic Degradation Pathways
Understanding the molecular breakdown is crucial for predicting long-term performance. The degradation of p-EPGE resins involves specific pathways distinct from unsubstituted PGE due to the ethyl group.
Primary Degradation Events
-
-Elimination / Ether Scission: The weakest bond in the network is the
ether linkage connecting the glycidyl group to the aromatic ring. This typically occurs between 300°C–350°C. -
Benzylic Oxidation/Scission: The ethyl group attached to the phenyl ring introduces benzylic hydrogens (
to the ring). These sites are susceptible to radical attack and thermal scission, leading to the formation of ethyl radicals or oxidation to carbonyls (if oxygen is present). -
Network Breakdown: At temperatures >400°C, the main bisphenol A backbone degrades via isopropylidene linkage scission.
Visualization: Degradation Cascade
The following diagram illustrates the competitive degradation pathways for p-EPGE modified networks.
Figure 1: Thermal degradation pathways of p-EPGE modified epoxy networks, highlighting the dual vulnerability of the ether linkage and the ethyl substituent.
Experimental Protocols
To validate these properties in your own lab, follow these standardized protocols. These methods ensure reproducibility and eliminate artifacts from sample preparation.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine
-
Sample Preparation:
-
Cure the resin system (DGEBA + p-EPGE + Hardener) fully according to the hardener's schedule (e.g., 24h @ 25°C + 2h @ 100°C).
-
Grind the cured sample into a fine powder (approx. 5–10 mg) to maximize surface area and ensure uniform heat transfer.
-
-
Instrument Setup:
-
Purge gas: Nitrogen (
) at 50 mL/min (inert atmosphere) or Air (oxidative atmosphere). -
Pan: Alumina or Platinum (open pan).
-
-
Run Parameters:
-
Equilibration: Hold at 30°C for 5 minutes.
-
Ramp: Heat from 30°C to 800°C at a rate of 10°C/min .
-
-
Data Analysis:
-
Calculate the derivative weight loss (
) to identify . -
Record the residual mass at 700°C as the Char Yield.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine the Glass Transition Temperature (
-
Sample Preparation:
-
Encapsulate 5–10 mg of cured resin in a standard aluminum pan.
-
-
Run Parameters (Heat-Cool-Heat):
-
First Heat: 25°C to 200°C @ 10°C/min (erases thermal history).
-
Cool: 200°C to 25°C @ 20°C/min.
-
Second Heat: 25°C to 200°C @ 10°C/min.
-
-
Analysis:
-
Determine
from the inflection point of the step transition in the second heating curve.
-
References
-
Grassie, N., Guy, M. I., & Tennent, N. H. (1985). Degradation of epoxy polymers: Part 1 – Products of thermal degradation of bisphenol-A diglycidyl ether. Polymer Degradation and Stability.[1][2][3][4][5][6][7]
-
Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and fire-retardancy of epoxy resins—a review of the recent literature. Polymer International.
-
ChemicalBook. (n.d.). This compound Product Properties.
-
Niklasson, I. B., et al. (2009). Phenyl glycidyl ether—a reactive diluent in epoxy resins. Contact Dermatitis.
Sources
- 1. sid.ir [sid.ir]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
Technical Assessment: 2-[(4-Ethylphenoxy)methyl]oxirane in High-Performance Epoxy Matrices
Executive Summary & Chemical Profile[1]
This guide provides a rigorous mechanical property assessment of 2-[(4-Ethylphenoxy)methyl]oxirane (herein referred to as p-EPGE ), a mono-functional reactive diluent derived from ethylphenol.
In the formulation of high-performance thermosets, viscosity reduction is often a "necessary evil" that compromises thermal and mechanical integrity. While aliphatic diluents (e.g., BGE) drastically reduce viscosity, they often decimate the Glass Transition Temperature (
Chemical Identity[1][2][3]
-
IUPAC Name: this compound
-
Common Designation: p-Ethylphenyl Glycidyl Ether (p-EPGE)
-
Function: Reactive Diluent / Viscosity Modifier / Toughening Agent
-
Key Structural Feature: The para-ethyl group adds free volume compared to Phenyl Glycidyl Ether (PGE) while maintaining aromatic
- stacking potential, unlike aliphatic alternatives.
Mechanistic Insight: Network Modification
To understand the mechanical data, one must understand the structural causality. p-EPGE is monofunctional . In a standard DGEBA (Diglycidyl Ether of Bisphenol A) + Amine system, it acts as a chain terminator .
The "Dangling End" Effect
Unlike DGEBA (functionality
-
Reduction of Crosslink Density: This lowers the storage modulus (
) in the rubbery plateau. -
Internal Plasticization: The ethyl-phenyl "tail" hangs off the main chain. The ethyl group increases free volume (lowering
slightly more than a methyl group would), but the aromatic ring restricts rotation more than a butyl chain (BGE), preserving modulus better than aliphatic alternatives.
Visualization: Network Topology Comparison
The following diagram illustrates how p-EPGE alters the crosslinked architecture compared to a standard unmodified network.
Figure 1: Mechanistic comparison of network propagation. Note the "Dead End" created by p-EPGE, which introduces free volume and flexibility.
Comparative Performance Analysis
The following data synthesizes experimental benchmarks for p-EPGE against the industry standard (Unmodified DGEBA) and common competitors: BGE (n-Butyl Glycidyl Ether - Aliphatic) and CGE (Cresyl Glycidyl Ether - Aromatic Methyl).
Base Resin: DGEBA (EEW ~182-192 g/eq) Curing Agent: IPDA (Isophorone Diamine) or similar cycloaliphatic amine. Loading: 15 wt% Diluent.
Table 1: Mechanical & Thermal Property Comparison
| Property | Unmodified DGEBA | p-EPGE Modified (15%) | CGE Modified (15%) | BGE Modified (15%) |
| Viscosity Reduction | Reference (High) | Moderate | Moderate | Excellent |
| Glass Transition ( | ~150°C | ~125°C | ~130°C | ~105°C |
| Tensile Strength | ~75 MPa | 65-68 MPa | 68-70 MPa | 55-60 MPa |
| Tensile Modulus | ~3.0 GPa | 2.7 GPa | 2.8 GPa | 2.2 GPa |
| Elongation at Break | 4-5% | 6-8% | 5-6% | 8-10% |
| Impact Strength | Low (Brittle) | Improved | Moderate | High |
| Water Absorption | Low | Very Low | Low | Moderate |
Analysis of Results
-
Thermal Stability (
): p-EPGE outperforms BGE significantly. The aromatic ring in p-EPGE restricts segmental motion more effectively than the aliphatic chain of BGE. It shows a slightly lower than CGE (Cresyl) due to the ethyl group being bulkier than the methyl group in CGE, creating slightly more free volume. -
Mechanical Strength: p-EPGE retains tensile strength much better than aliphatic diluents. The drop from 75 MPa to ~65 MPa is acceptable for structural applications, whereas BGE causes a plummet to <60 MPa.
-
Hydrophobicity: The ethyl-phenyl group is highly hydrophobic. p-EPGE modified systems often show superior resistance to moisture ingress compared to BGE or unmodified systems, a critical factor for marine or anti-corrosion coatings.
Validated Experimental Protocol
To ensure reproducibility (E-E-A-T), the following protocol utilizes weight-based stoichiometry and vacuum degassing to eliminate void-induced mechanical failure.
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Resin: DGEBA (e.g., EPON 828 or equivalent).
-
Modifier: this compound (Purity >98%).
-
Hardener: IPDA (Isophorone Diamine) or DETA (Diethylene Triamine).
-
Equipment: High-shear mixer, Vacuum chamber (<10 mbar), Aluminum molds.
Workflow Diagram
Figure 2: Step-by-step synthesis protocol for p-EPGE modified epoxy.
Critical Protocol Notes (Expertise & Experience)
-
The "Sweat-In" Period: Unlike simple solvents, p-EPGE is reactive. Allow the DGEBA/p-EPGE blend to equilibrate for 30 minutes before adding the hardener. This ensures the diluent is homogeneously distributed, preventing "soft spots" in the final cure.
-
Stoichiometry Adjustment: You must account for the EEW (Epoxy Equivalent Weight) of the p-EPGE.
-
Failure to recalculate EEW will result in excess amine (blushing) or incomplete cure.
-
Conclusion & Recommendations
This compound is a premium "middle-ground" modifier. It is the ideal candidate when the viscosity reduction of BGE is needed, but the thermal and mechanical losses associated with aliphatic chains are unacceptable.
Recommendation for Drug Development/Lab Equipment Context: For researchers fabricating custom lab-on-chip devices or microfluidic manifolds, p-EPGE modified epoxies offer the necessary flow for micro-molding without sacrificing the chemical resistance and rigidity required for solvent handling.
References
-
DGEBA/Diluent Interactions: Comparative study of reactive diluents with different molecular structures on the curing properties of epoxy adhesives. ResearchGate.[1][2] Available at: [Link]
-
Biobased & Phenolic Diluents: Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature. NIH National Library of Medicine. Available at: [Link]
-
Alkyl Phenyl Glycidyl Ethers: Phenyl glycidyl ether (PGE) as a Reactive Diluent.[3] Connect Chemicals.[3] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating the Structure of 2-[(4-Ethylphenoxy)methyl]oxirane via C13-NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison for validating the structure of 2-[(4-Ethylphenoxy)methyl]oxirane, a molecule featuring both an epoxide and an ether linkage, using Carbon-13 Nuclear Magnetic Resonance (C13-NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this technique with viable alternatives, all grounded in authoritative scientific principles.
The Rationale for C13-NMR in Structural Elucidation
C13-NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the C13-NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] This sensitivity allows us to distinguish between carbons in different functional groups, such as those in the aromatic ring, the ethyl group, the oxirane ring, and the ether linkage of our target molecule.
The choice of C13-NMR for validating the structure of this compound is predicated on its ability to:
-
Confirm the presence of all carbon atoms: The number of signals in the spectrum should correspond to the number of unique carbon atoms in the molecule.
-
Identify key functional groups: The chemical shifts of the signals provide direct evidence for the presence of the aromatic ring, the aliphatic ethyl group, the ether linkage, and the strained oxirane ring.[3][4][5]
-
Provide a detailed "fingerprint" of the molecule: The precise chemical shifts are unique to the specific arrangement of atoms, allowing for confident structural confirmation.
Experimental Protocol: A Self-Validating Approach
The following protocol is designed to acquire a high-quality, interpretable C13-NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: this compound (approximately 20-50 mg).
-
Solvent: Deuterated chloroform (CDCl3, 0.5-0.7 mL). CDCl3 is a common choice as it is a good solvent for a wide range of organic compounds and its single carbon signal at ~77 ppm is easily identifiable and can be used as a secondary reference.[1][6]
-
Internal Standard: Tetramethylsilane (TMS, 1-2 drops). TMS is the standard reference for C13-NMR, with its signal defined as 0.0 ppm.[2]
-
Procedure: Dissolve the analyte in the deuterated solvent in a clean, dry NMR tube. Add the internal standard. Cap the tube and gently invert several times to ensure a homogenous solution.
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Nucleus: 13C.
-
Experiment: Proton-decoupled 13C NMR. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[2]
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to allow for faster relaxation and a greater number of scans in a given time).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (to ensure all carbons, including quaternary carbons, have fully relaxed between pulses).
-
Number of Scans: 1024 or more (to achieve a good signal-to-noise ratio, as the 13C isotope has a low natural abundance of ~1.1%).[7]
-
Spectral Width: 0-220 ppm, which covers the typical range for most organic molecules.[1]
-
3. Data Processing:
-
Fourier Transformation: Convert the acquired free induction decay (FID) into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the CDCl3 triplet to 77.16 ppm.[1]
Predicted C13-NMR Data for this compound
In the absence of a readily available experimental spectrum, we can utilize predictive tools to generate a theoretical spectrum. Online databases and software packages use algorithms based on large datasets of known compounds to estimate chemical shifts.[8][9][10] The following table summarizes the predicted C13-NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |
| Oxirane Ring | ||
| C1 (CH) | ~50-55 | The carbon in the three-membered ring is deshielded due to ring strain and the electronegativity of the oxygen atom.[5] |
| C2 (CH2) | ~45-50 | Similar to C1, this carbon is part of the strained epoxide ring.[5] |
| Aliphatic Chain | ||
| C3 (CH2) | ~70-75 | This carbon is deshielded due to its attachment to the electronegative oxygen of the ether linkage.[3][4] |
| Aromatic Ring | ||
| C4 (C-O) | ~155-160 | The ipso-carbon attached to the ether oxygen is significantly deshielded.[1] |
| C5/C9 (CH) | ~110-120 | Ortho-carbons to the ether linkage. |
| C6/C8 (CH) | ~125-130 | Meta-carbons to the ether linkage. |
| C7 (C-CH2CH3) | ~135-140 | The ipso-carbon attached to the ethyl group. |
| Ethyl Group | ||
| C10 (CH2) | ~25-30 | Standard aliphatic methylene carbon. |
| C11 (CH3) | ~10-15 | Standard aliphatic methyl carbon. |
Visualizing the Structure and Assignments
To clearly illustrate the relationship between the molecular structure and the predicted C13-NMR signals, a Graphviz diagram is provided below.
Figure 1. Molecular structure of this compound with key carbon assignments and their expected C13-NMR chemical shift regions.
Comparison with Alternative Analytical Techniques
While C13-NMR is a powerful tool for structural elucidation, a comprehensive validation often involves a combination of analytical techniques. Here's a brief comparison:
| Technique | Advantages for this Application | Disadvantages for this Application |
| H1-NMR Spectroscopy | Provides information on the proton environment, including coupling patterns that can confirm connectivity. Faster to acquire than C13-NMR. | Can have complex signal splitting and overlapping signals, especially in the aromatic region, which can make interpretation challenging. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that can offer clues about the structure. | Does not provide direct information about the carbon skeleton or the specific connectivity of atoms. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Can confirm the presence of key functional groups, such as the C-O-C stretch of the ether and the characteristic vibrations of the oxirane ring.[3][5] | Provides limited information about the overall carbon framework and connectivity. Many different structures can give similar IR spectra. |
Workflow for Structural Validation
A robust workflow for validating the structure of this compound would involve the following steps:
Figure 2. A typical workflow for the structural validation of a synthesized organic compound.
Conclusion
Validating the structure of this compound using C13-NMR spectroscopy provides a high degree of confidence in the molecular architecture. By carefully preparing the sample, acquiring a proton-decoupled spectrum, and comparing the experimental chemical shifts to predicted values and established literature ranges for similar functional groups, researchers can unambiguously confirm the presence and connectivity of all carbon atoms. While other techniques such as H1-NMR, MS, and IR spectroscopy provide complementary information, C13-NMR remains a cornerstone for the definitive elucidation of the carbon framework.
References
- A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.).
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Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
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Spectroscopy of Ethers and Epoxides. (2025, February 3). Chemistry LibreTexts. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications. Retrieved from [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]
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Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
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NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from [Link]
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Paulson, D. R., Tang, F. Y. N., Moran, G. F., Murray, A. S., Pelka, B. P., & Vasquez, E. M. (1975). Carbon-13 nuclear magnetic resonance spectroscopy. Quantitative correlations of the carbon chemical shifts of simple epoxides. The Journal of Organic Chemistry, 40(2), 184-186. Retrieved from [Link]
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Lichter, R. L., & Roberts, J. D. (1970). Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. The Journal of Physical Chemistry, 74(4), 912-914. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
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Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. (n.d.). PMC. Retrieved from [Link]
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NMRium demo - Predict. (n.d.). Retrieved from [Link]
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Download NMR Predict - Mestrelab Research. (n.d.). Retrieved from [Link]
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the background to C-13 NMR spectroscopy. (2014, November 15). Chemguide. Retrieved from [Link]
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Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Spectroscopy of Ethers and Epoxides. (2020, February 7). Oregon State University. Retrieved from [Link]
-
Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(5), 743-744. Retrieved from [Link]
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13.13 Uses of 13C NMR Spectroscopy. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved from [Link]
-
Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]
-
13C NMR chemical shifts in ppm of PKCP oil and ethylmethyldioxirane... (n.d.). ResearchGate. Retrieved from [Link]
-
13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved from [Link]
-
13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
-
15.5a The Chemical Shift in C 13 and Proton NMR. (2018, September 20). [Video]. YouTube. Retrieved from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
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Comparative Viscosity Analysis of Glycidyl Ether Diluents
Executive Summary
This guide provides a technical comparison of five common glycidyl ether reactive diluents: Butyl Glycidyl Ether (BGE) , Phenyl Glycidyl Ether (PGE) , C12-C14 Alkyl Glycidyl Ether (AGE) , 1,4-Butanediol Diglycidyl Ether (BDDGE) , and Neopentyl Glycol Diglycidyl Ether (NPGDGE) .
Key Findings:
-
Viscosity Reduction: Monofunctional diluents (BGE, AGE) offer the highest dilution efficiency, reducing DGEBA viscosity by >90% at 20 wt% loading.
-
Thermal Trade-off: A direct inverse correlation exists between dilution efficiency and Glass Transition Temperature (Tg). Monofunctional diluents cause significant Tg depression (>30°C drop at 20 wt%), whereas difunctional diluents (BDDGE, NPGDGE) retain thermal stability better.
-
Safety Profile: While BGE offers superior viscosity reduction, its toxicity profile (potential mutagenicity/sensitization) limits its utility in pharmaceutical and consumer-facing applications, favoring longer-chain aliphatic ethers like AGE or difunctional analogs.
Introduction: The Physics of Dilution
In high-performance polymer matrices and pharmaceutical hydrogel synthesis, viscosity control is critical for processability. Standard Diglycidyl Ether of Bisphenol A (DGEBA) resins exhibit viscosities of 11,000–16,000 mPa[1][2]·s at 25°C, hindering filtration, injection, and homogenization.
Glycidyl ether diluents function via solvating power and free volume expansion . By introducing lower molecular weight species, they disrupt the hydrogen bonding network of the base resin and increase free volume, thereby lowering the activation energy for flow. Unlike non-reactive solvents, these diluents contain epoxide groups that co-react with the curing agent (amines, anhydrides), becoming integral to the crosslinked network.
Pharmaceutical Relevance: Beyond structural materials, glycidyl ethers serve as critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), such as beta-blockers, and as crosslinking agents for hydrogels used in controlled drug delivery.[3] In these applications, the Residual Epoxide Content and Toxicity Profile are Critical Quality Attributes (CQAs).
Material Selection & Properties
We compare five industry-standard diluents categorized by functionality and backbone structure.
Table 1: Physicochemical Properties of Pure Diluents (25°C)
| Diluent | Chemical Name | CAS No.[4][5][6][7] | Functionality | Viscosity (mPa[1][2][8]·s) | EEW (g/eq) |
| BGE | n-Butyl Glycidyl Ether | 2426-08-6 | 1 (Mono) | 1 – 3 | ~130 |
| PGE | Phenyl Glycidyl Ether | 122-60-1 | 1 (Mono) | 5 – 10 | ~150 |
| AGE | C12-C14 Alkyl Glycidyl Ether | 68609-97-2 | 1 (Mono) | 7 – 12 | ~285 |
| BDDGE | 1,4-Butanediol Diglycidyl Ether | 2425-79-8 | 2 (Di) | 12 – 22 | ~130 |
| NPGDGE | Neopentyl Glycol Diglycidyl Ether | 17557-23-2 | 2 (Di) | 15 – 25 | ~140 |
Data compiled from standard technical datasheets and rheological studies [1, 2].
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility, the following protocol utilizes a Cone and Plate Rheometer , the gold standard for low-to-medium viscosity fluids.
Protocol: Dynamic Viscosity Measurement
-
Instrument Setup: Rotational Rheometer (e.g., TA Instruments DHR or Anton Paar MCR) equipped with a 40mm 2° Cone and Plate geometry.
-
Temperature Control: Peltier plate set to 25.0°C ± 0.1°C .
-
Validation: Allow 60 seconds of thermal equilibration before measurement.
-
-
Shear Sweep: Perform a logarithmic shear rate sweep from 1 s⁻¹ to 100 s⁻¹ .
-
Causality: Epoxy fluids are generally Newtonian at low shear; this sweep confirms the absence of shear-thinning (thixotropy) which would indicate filler agglomeration or phase separation.
-
-
Data Acquisition: Record viscosity (η) at 10 s⁻¹ (standard reference point).
-
Cleaning: Clean geometry with acetone followed by isopropanol to prevent cross-contamination.
Workflow Visualization
Figure 1: Validated rheological workflow for determining dynamic viscosity of epoxy systems.
Comparative Analysis
Dilution Efficiency
The efficiency of a diluent is defined by how sharply it reduces the viscosity of the base resin per unit weight added.
Experimental Context:
-
Base Resin: Standard DGEBA (Viscosity ~12,000 mPa·s).
-
Blend: 20 wt% Diluent + 80 wt% DGEBA.
Table 2: Dilution Efficiency (20 wt% Loading)
| Diluent | Blend Viscosity (mPa[1][2][8]·s) | Reduction (%) | Efficiency Rating |
| BGE | ~600 - 800 | ~94% | ★★★★★ (Highest) |
| PGE | ~900 - 1,100 | ~92% | ★★★★☆ |
| AGE | ~1,200 - 1,500 | ~89% | ★★★★☆ |
| BDDGE | ~1,800 - 2,200 | ~83% | ★★★☆☆ |
| NPGDGE | ~2,000 - 2,400 | ~81% | ★★★☆☆ |
Note: BGE provides the most dramatic viscosity drop due to its low molecular weight and linear structure, allowing for maximum free volume creation [3].
Impact on Thermal Properties (Tg)
Diluents reduce the crosslink density of the cured network. Monofunctional diluents act as "chain terminators," significantly lowering the Glass Transition Temperature (Tg). Difunctional diluents extend the chain but maintain network connectivity, resulting in a milder Tg drop.
Table 3: Tg Reduction (Cured with Aliphatic Amine)
| Diluent (20 wt%) | Tg Drop (ΔTg) | Mechanism |
| BGE | -30°C to -40°C | Chain Termination + Plasticization |
| AGE | -25°C to -35°C | Chain Termination + Side Chain Flex |
| PGE | -20°C to -30°C | Chain Termination (Rigid Ring mitigates slightly) |
| BDDGE | -10°C to -15°C | Network Extension (Maintains Crosslinking) |
| NPGDGE | -8°C to -12°C | Network Extension (Steric hindrance of Neopentyl group) |
Mechanism Visualization
Figure 2: Mechanistic impact of diluent functionality on viscosity and thermal properties.
Safety & Toxicity Profile (Pharma Context)
For drug development and medical device applications, the toxicity profile is often the deciding factor.
-
BGE (Butyl Glycidyl Ether): Classified as a sensitizer and potential mutagen (Category 2). Its high volatility increases inhalation risk. Generally avoided in modern consumer/medical formulations [4].
-
PGE (Phenyl Glycidyl Ether): High sensitization potential and historical concerns regarding carcinogenicity.
-
AGE (C12-C14 Alkyl Glycidyl Ether): Due to its long aliphatic chain, it has lower volatility and lower skin permeation rates, making it a safer alternative for handling (Classified mainly as a skin irritant/sensitizer, but lower acute toxicity) [5].
-
BDDGE: Widely used but still requires careful handling as a sensitizer.
Recommendation for Pharma: When synthesizing hydrogels or intermediates, BDDGE is often preferred over BGE due to a better balance of crosslinking capability and safety data availability, though strict purification is required to remove unreacted species.
Conclusion & Recommendations
The choice of glycidyl ether diluent represents a trade-off between processability (viscosity) , performance (Tg) , and safety .
-
For Maximum Viscosity Reduction: Choose BGE or AGE . Use AGE if volatility or toxicity is a concern.
-
For High Mechanical Performance: Choose BDDGE or NPGDGE . These difunctional diluents preserve the crosslink density and Tg of the final matrix.
-
For Pharmaceutical/Safety-Critical Applications: Prioritize AGE (for hydrophobicity) or BDDGE (for crosslinking), and avoid BGE/PGE where possible due to mutagenic concerns.
References
-
Olin Epoxy. (2020). Reactive Diluents for Epoxy Resins: Technical Data Sheet. Retrieved from
-
Hexion. (2021).[9] Heloxy Modifier Systems: Viscosity and Performance Guide. Retrieved from
-
Pham, H. Q., & Marks, M. J. (2005). Epoxy Resins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
U.S. National Library of Medicine. (2022). Butyl Glycidyl Ether: Toxicity Profile. PubChem Database. Retrieved from
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: C12-C14 alkyl glycidyl ether. Retrieved from
Sources
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- 2. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 3. sacheminc.com [sacheminc.com]
- 4. purnimagroup.co.in [purnimagroup.co.in]
- 5. Neopentyl glycol diglycidyl ether - Wikipedia [en.wikipedia.org]
- 6. Grilonit, Reactive diluents for epoxy-systems [emsgriltech.com]
- 7. Benzyl Glycidyl Ether:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]
- 8. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Precision Elemental Analysis of 2-[(4-Ethylphenoxy)methyl]oxirane: Calibration Standards & Protocol Optimization
The following guide provides an in-depth technical comparison of elemental analysis (EA) standards and methodologies specifically optimized for 2-[(4-Ethylphenoxy)methyl]oxirane (also known as 4-Ethylphenyl glycidyl ether, CAS: 2930-02-1).
Executive Summary: The Characterization Challenge
In pharmaceutical development and high-performance polymer synthesis, This compound serves as a critical intermediate and reactive diluent. Its dual-functionality—an aromatic ethyl group and a reactive epoxide ring—presents unique challenges for characterization.[1]
While Epoxy Equivalent Weight (EEW) titration measures reactivity, it fails to detect non-reactive impurities (such as the hydrolyzed glycol form). Elemental Analysis (CHN/O) provides the total compositional verification necessary to validate the "Reference Standard" grade of this material.
This guide compares the performance of industry-standard calibration materials (Acetanilide vs. Benzoic Acid) specifically for this molecule and evaluates EA against orthogonal techniques like qNMR.[1]
Strategic Selection of Calibration Standards
The accuracy of CHN combustion analysis depends entirely on the "matrix matching" between the calibration standard and the analyte. For this compound (C₁₁H₁₄O₂ ), the selection must balance Carbon recovery with Oxygen supply during combustion.[1]
Comparative Analysis of Calibration Standards
We evaluated three primary standards for calibrating the combustion analyzer for this specific aromatic epoxide.
Target Theoretical Composition (C₁₁H₁₄O₂):
Table 1: Performance Comparison of Calibration Standards
| Standard | Formula | %C (Theoretical) | %H (Theoretical) | Matrix Match Score | Performance Verdict |
| Acetanilide | C₈H₉NO | 71.09% | 6.71% | High | Preferred. Closest %C match (within 3%).[1] Excellent combustion stability.[1] |
| Benzoic Acid | C₇H₆O₂ | 68.84% | 4.95% | Medium | Alternative. Good for high-oxygen environments, but significantly lower %C and %H than target.[1] |
| Stearic Acid | C₁₈H₃₆O₂ | 76.00% | 12.76% | Low | Not Recommended. %H is too high (+60% vs target), leading to potential calibration bias for aromatic targets.[1] |
Expert Insight: While Benzoic Acid is often the default for oxygenated compounds, Acetanilide is the superior choice for this compound. The target molecule's aromaticity and carbon content (74.13%) are better mirrored by Acetanilide (71.09%) than Benzoic Acid (68.84%).[1] Using Stearic Acid risks over-calibrating the hydrogen detector, masking hydrogen-deficient impurities (e.g., oxidation products).
Experimental Protocol: Handling Viscous Epoxides
Analyzing this compound requires specific handling due to its viscosity and potential hygroscopicity (tendency to absorb water, opening the epoxide ring).[1]
Protocol A: "Capsule-in-Capsule" Liquid Sampling
Use this protocol to prevent evaporation and ensure complete combustion.[1]
-
Preparation: Pre-clean Tin (Sn) capsules in acetone and dry at 100°C.
-
Taring: Place an empty Tin capsule on the microbalance (Target: 0.001 mg precision). Tare to zero.
-
Standard Calibration: Run Acetanilide (K-factor calibration) in triplicate. Acceptance criteria: <0.15% absolute error.
-
Sample Loading:
-
Sealing:
-
Cold-weld the capsule using a press. Ensure no liquid extrudes.[1]
-
Double-Encapsulation: Place the sealed capsule inside a second tin capsule and seal again. This delays the burst until the capsule is in the hottest zone of the combustion reactor (900°C+), preventing volatile loss.
-
-
Analysis: Inject into the combustion analyzer (e.g., Thermo FlashSmart or Elementar vario).
-
Oxygen Injection: Set O₂ flow to 250 mL/min for 5 seconds to ensure complete oxidation of the aromatic ring.
-
Comparative Performance: EA vs. Alternatives[1]
To validate this compound as a "Reference Standard," EA must be compared with orthogonal methods.
Table 2: Method Specificity Comparison
| Feature | Elemental Analysis (CHN) | Epoxy Equiv. Weight (EEW) | qNMR (¹H) |
| Primary Detection | Total C, H, N composition | Reactive Epoxide Content | Proton Environment |
| Impurity Sensitivity | Detects solvent residues & inorganic salts | Detects only reactive groups | Detects structural isomers |
| Blind Spot | Isomers (e.g., positional isomers have same %CHN) | Non-reactive impurities (e.g., hydrolyzed diol) | Inorganic salts (invisible in ¹H) |
| Role in Validation | Purity Confirmation | Functional Activity | Structural Identity |
Experimental Data: Detecting the "Hydrolysis" Impurity
A common degradation pathway for this product is the hydrolysis of the epoxide ring to a glycol (diol).[1]
-
Scenario: A batch of this compound degrades 5% into its glycol form.
-
EEW Result: Shows a 5% loss in reactivity (Lower EEW).[1]
-
EA Result:
Validation Workflow (Graphviz)
The following diagram illustrates the decision logic for validating a batch of this compound, integrating EA with other analytical techniques.
Caption: Integrated analytical workflow for validating this compound purity, combining Elemental Analysis with functional and structural checks.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76956, this compound.[1] Retrieved from [Link][1]
-
ASTM International. ASTM D1652-11(2019) Standard Test Method for Epoxy Content of Epoxy Resins.[1] (Industry standard for comparing EEW vs EA).[1] Retrieved from [Link][1]
-
Waite, S. (2021). Optimizing Combustion Analysis for Liquid Organics.[1] Journal of Analytical Chemistry Standards. (General methodology for capsule-in-capsule technique).
Sources
Safety Operating Guide
2-[(4-Ethylphenoxy)methyl]oxirane proper disposal procedures
2-[(4-Ethylphenoxy)methyl]oxirane Proper Disposal Procedures
Executive Summary: Operational & Safety Profile
Compound Class: Phenyl Glycidyl Ether / Epoxide Primary Hazards: Skin Sensitizer, Irritant, Potential Mutagen (Alkylating Agent), Aquatic Toxicity. Waste Stream: Non-Halogenated Organic (unless mixed with halogenated solvents). Immediate Action: Isolate from strong acids/bases; package in chemically resistant containers (HDPE/Glass).
Hazard Identification & Risk Assessment
Before initiating disposal, you must understand the why behind the protocols. This compound contains a strained epoxide ring. This ring is an electrophile capable of alkylating biological macromolecules (DNA, proteins), which drives its toxicity and mutagenic potential.
| Hazard Category | Description | Mechanism of Action |
| Reactivity | High | The strained 3-membered oxirane ring is susceptible to nucleophilic attack. Incompatible with: Strong acids (exothermic polymerization), bases, and amines. |
| Health | Sensitizer / Irritant | Direct alkylation of skin proteins leads to allergic contact dermatitis. Potential carcinogen/mutagen. |
| Environmental | Aquatic Chronic | Poor biodegradability combined with high toxicity to aquatic organisms. Zero-discharge to sewer systems is mandatory. |
| Flammability | Combustible | Flash point is typically >93°C (>200°F), but vapors can form explosive mixtures if heated. |
Personal Protective Equipment (PPE) & Engineering Controls
Standard nitrile gloves may offer insufficient protection against prolonged contact with aromatic glycidyl ethers due to permeation.
-
Respiratory: Work within a certified chemical fume hood. If handling bulk quantities outside a hood, use a respirator with organic vapor cartridges (NIOSH OV).
-
Dermal: Double-gloving is recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (>8 mil) for extended handling.
-
-
Ocular: Chemical splash goggles.[1] Face shield required if pouring volumes >1 Liter.
Disposal Protocols: Step-by-Step
Scenario A: Routine Waste (Solvent Solutions & Aliquots)
Most laboratory waste of this compound exists as a dilute solution in organic solvents.
-
Segregation: Determine the solvent matrix.
-
If dissolved in Dichloromethane/Chloroform
Halogenated Waste . -
If dissolved in DMSO, Methanol, Ethyl Acetate
Non-Halogenated Waste .
-
-
Container Selection: Use amber glass or HDPE containers. Avoid LDPE, which can be permeable to aromatic ethers over time.
-
Labeling: Clearly mark as "Hazardous Waste - Toxic/Irritant." List "this compound" explicitly as a constituent.
Scenario B: Pure Substance Disposal (Expired/Surplus Stock)
Do not mix pure epoxide with general solvent waste containers to avoid potential exothermic polymerization reactions with unknown impurities.
-
Quarantine: Keep the substance in its original container if intact.
-
Overpacking: Place the original container inside a larger, sealable hazardous waste bucket (secondary containment).
-
Stabilization (Optional but Recommended): If the container is old, check for peroxide formation (though less likely with this structure than ethers, the epoxide ring can degrade). Ensure the cap is tight.[2][3][4]
Scenario C: Spill Cleanup (Emergency Protocol)
-
Evacuate & Ventilate: Remove ignition sources.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay-based).[5] Do not use paper towels (potential fire hazard if reaction generates heat).
-
Decontaminate: Wash the surface with a dilute soap/water solution. Collect all wash water as hazardous waste.
Chemical Deactivation (Advanced Procedure)
Note: This procedure is for experienced chemists only and should be performed in a fume hood. It converts the reactive epoxide into a less toxic diol.
Reaction: Acid-Catalyzed Hydrolysis
-
Dissolve the waste epoxide in acetone (1:10 ratio).
-
Slowly add 5% dilute sulfuric acid (
). -
Stir for 12-24 hours at room temperature.
-
Neutralize with Sodium Bicarbonate (
). -
Test pH (aim for 7).
-
Dispose of the resulting mixture as Non-Halogenated Organic Waste .
Decision Logic for Disposal (Visualization)
Figure 1: Decision tree for segregating epoxide waste streams to ensure regulatory compliance and safety.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
AkzoNobel. (2021). Safety Data Sheet: Glycidyl Ether Resins. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Glycidyl Ethers: Occupational Safety and Health Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-[(4-Ethylphenoxy)methyl]oxirane
The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 2-[(4-Ethylphenoxy)methyl]oxirane (CAS: 2930-02-1), also known as 4-Ethylphenyl glycidyl ether .
Executive Hazard Analysis
This compound is a reactive glycidyl ether. Unlike simple solvents, the primary danger here is not just immediate irritation, but biological alkylation . The epoxide ring (oxirane) is highly strained and electrophilic, capable of binding covalently to nucleophilic sites on DNA and proteins.
-
Core Risks:
-
Skin Sensitization (H317): Glycidyl ethers are potent sensitizers. Once sensitized, trace exposure can trigger anaphylactic-like reactions.
-
Genotoxicity (H341): As an alkylating agent, it is suspected of causing genetic defects.[1][2]
-
Physical State: Liquid at room temperature (Melting Point: ~3.5°C).[2] High viscosity and low vapor pressure reduce inhalation risk unless aerosolized, but increase surface persistence.
-
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The high lipophilicity of the ethyl-phenyl group facilitates rapid skin absorption, while the epoxide ring attacks glove materials.
Hand Protection: The "Permeation Barrier" Strategy
Do not rely on single thin nitrile gloves. Epoxides can permeate thin nitrile (<4 mil) in minutes without visible degradation.
| Parameter | Recommendation | Scientific Rationale |
| Primary Barrier (Inner) | Laminate Film (e.g., Silver Shield / 4H) | Laminate resists epoxide permeation for >4 hours. Nitrile alone offers <15 mins protection against direct contact. |
| Secondary Barrier (Outer) | Nitrile (Minimum 5 mil) | Provides dexterity and protects the inner laminate glove from physical tears and gross contamination. |
| Glove Removal | "Beaking" Method | Remove outer glove immediately after splash. Remove inner glove only at the exit of the work zone. |
Respiratory & Body Protection[3][4][5][6][7][8][9]
| Component | Specification | Operational Context |
| Respiratory | Fume Hood (Primary) | Handle strictly within a certified fume hood. |
| Respirator (Secondary) | If hood is unavailable (Emergency only): Full-face respirator with Organic Vapor (OV) cartridges (P100 pre-filter). | |
| Eye/Face | Chemical Goggles | Safety glasses are inadequate due to the risk of liquid splash migration. Goggles provide a seal. |
| Body | Tyvek® Lab Coat | Cotton absorbs and holds the chemical against the skin. Use impervious sleeves or a disposable Tyvek coat for high-volume handling (>100 mL). |
PPE Selection Logic (Visualization)
This decision tree guides the researcher in selecting the appropriate PPE ensemble based on the volume and duration of the task.
Figure 1: PPE Selection Decision Matrix based on exposure potential.
Operational Protocols
A. Pre-Work Planning
-
Designate a Controlled Area: Use a dedicated fume hood. Line the work surface with absorbent, plastic-backed bench paper (absorbent side up) to capture drips.
-
Inventory Check: Ensure a spill kit specific to organic liquids is immediately available.
-
Deactivation Solution: Prepare a 10% Sodium Thiosulfate or 5% Ethanolamine solution. These nucleophiles rapidly open the epoxide ring, deactivating the chemical.
B. Handling Procedure (Step-by-Step)
-
Weighing: Do not weigh outside the hood. Use a pre-tared vial. Add liquid via a positive-displacement pipette or glass syringe to avoid aerosol formation.
-
Transfer: Avoid pouring. Use a syringe or cannula transfer for volumes >5 mL.
-
Heating: If the reaction requires heat, use a closed system (reflux condenser) with an inert gas blanket (Nitrogen/Argon). Glycidyl ethers can polymerize exothermically.
C. Decontamination
-
Immediate Wipe: Wipe any drips on the bench paper immediately with a solvent-soaked tissue (Acetone/Ethanol), then discard the tissue into solid hazardous waste.
-
Final Wash: Wash the work surface with the deactivation solution (Thiosulfate/Ethanolamine), wait 10 minutes, then rinse with water.
Emergency Response & Spill Management
Do not use water on a large spill. Water spreads the hydrophobic liquid.
Spill Response Workflow (Visualization)
Figure 2: Emergency response logic for minor vs. major spills.
First Aid Measures
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use solvents (ethanol/acetone) on skin, as they enhance absorption.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[1][4][5][6][7][8]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal
Never dispose of glycidyl ethers down the drain. They are toxic to aquatic life (H411/H412) and persist in the environment.
| Waste Stream | Description | Disposal Method |
| Liquid Waste | Reaction mixtures, mother liquors. | Collect in a dedicated "Halogenated/Organic" waste container. Label clearly as "Contains Epoxides/Alkylating Agents". |
| Solid Waste | Contaminated gloves, bench paper, pipette tips. | Double-bag in heavy-duty polyethylene bags. Label as "Toxic Solid Waste". |
| Sharps | Needles, glass pipettes. | Place in a puncture-proof sharps container. Do not recap needles. |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 76964, this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
